molecular formula C10H12BrNO B169072 4-(3-Bromophenyl)morpholine CAS No. 197846-82-5

4-(3-Bromophenyl)morpholine

Cat. No.: B169072
CAS No.: 197846-82-5
M. Wt: 242.11 g/mol
InChI Key: RQMIVKDXRGZOBQ-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)morpholine is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a morpholine ring linked to a brominated phenyl group, makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity. This compound serves as a key precursor in exploratory research, particularly in the development of novel gold(I)-N-heterocyclic carbene (NHC) complexes investigated for their anticancer properties . The incorporation of the morpholine ring is a common strategy in drug design, as this moiety is known to influence the physicochemical properties of a molecule, potentially enhancing solubility and contributing to pharmacokinetic profiles . Numerous marketed drugs and bioactive compounds contain the morpholine ring, underscoring its importance in the design of therapeutic agents targeting a range of conditions . Researchers utilize this compound to develop compounds for various applications, including the inhibition of enzymes like carbonic anhydrase and monoamine oxidase . The bromine atom on the phenyl ring provides a reactive site for further functionalization via cross-coupling reactions, allowing for extensive structural diversification to create libraries of compounds for biological screening. This product is intended for research and development purposes in a controlled laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMIVKDXRGZOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406901
Record name 4-(3-Bromophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197846-82-5
Record name 4-(3-Bromophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a common and effective protocol for the synthesis of 4-(3-Bromophenyl)morpholine, a valuable building block in pharmaceutical and materials science research. The primary method detailed is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, data presentation, and a visual representation of the workflow.

Introduction

This compound is a morpholine derivative containing a bromophenyl group. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the morpholine ring in bioactive molecules and the utility of the aryl bromide as a handle for further chemical modifications, such as cross-coupling reactions. The synthesis of this compound is most effectively achieved through modern cross-coupling methodologies, with the Buchwald-Hartwig amination being a prominent example.[1] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.[1]

Synthetic Pathway: Buchwald-Hartwig Amination

The synthesis of this compound is accomplished via a palladium-catalyzed cross-coupling reaction between 1,3-dibromobenzene and morpholine. This transformation is facilitated by a palladium catalyst, a phosphine ligand (R-BINAP), and a base (sodium tert-butoxide) in an appropriate solvent.[3] The general reaction scheme is presented below.

G Scheme 1: Buchwald-Hartwig Amination for this compound Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product r1 1,3-Dibromobenzene reagents Pd(dba)2 R-BINAP Sodium tert-butoxide DBU, Toluene, 100 °C plus1 + r2 Morpholine p1 This compound reagents->p1

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.[3]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )AmountMoles
1,3-DibromobenzeneC₆H₄Br₂235.9150 g0.21 mol
MorpholineC₄H₉NO87.1215.89 mL0.19 mol
Anhydrous TolueneC₇H₈92.14200 mL-
R-BINAPC₄₄H₃₂P₂622.681.32 g0.0021 mol
Palladium(0) dibenzylideneacetoneC₁₇H₁₄O Pd575.620.640 g0.006 mol
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)C₉H₁₆N₂152.2425.8 mL0.17 mol
Sodium tert-butoxideC₄H₉NaO96.1030.55 g0.32 mol

Procedure:

  • Under an argon atmosphere, add 1,3-dibromobenzene (50 g, 0.21 mol) and morpholine (15.89 mL, 0.19 mol) to a reaction flask containing 200 mL of anhydrous toluene via syringe.[3]

  • After thorough mixing, sequentially add R-BINAP (1.32 g, 0.0021 mol), palladium(0) dibenzylideneacetone (0.640 g, 0.006 mol), and DBU (25.8 mL, 0.17 mol).[3]

  • Stir the reaction mixture at 60 °C.[3]

  • Add sodium tert-butoxide (30.55 g, 0.32 mol) and increase the reaction temperature to 100 °C.[3]

  • Continue the reaction overnight with stirring.[3]

Work-up and Purification:

  • Upon completion of the reaction, dilute the suspension with ethyl acetate.[3]

  • Filter the mixture through diatomaceous earth.[3]

  • Wash the organic phase sequentially with water and brine.[3]

  • Dry the organic phase over anhydrous magnesium sulfate.[3]

  • Concentrate the solution under reduced pressure to remove the solvent.[3]

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate:hexane (1:1).[3]

Results and Characterization

The protocol described yields this compound as a yellow oil.[3]

Quantitative Data:

ProductYield (g)Yield (%)Molecular FormulaMolecular Weight ( g/mol )Mass Spectrometry (ES+)
This compound36.5 g71%C₁₀H₁₂BrNO242.11m/z 242 ([M+H]⁺)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G start Start reactants 1. Mix Reactants (1,3-Dibromobenzene, Morpholine) in Toluene start->reactants reagents 2. Add Reagents (R-BINAP, Pd(dba)2, DBU) reactants->reagents heat1 3. Heat to 60 °C reagents->heat1 base 4. Add Base (Sodium tert-butoxide) heat1->base heat2 5. Heat to 100 °C Overnight base->heat2 workup 6. Work-up (Dilute, Filter, Wash, Dry) heat2->workup purify 7. Purification (Column Chromatography) workup->purify product Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Strategies

While the Buchwald-Hartwig amination is a highly effective method, other cross-coupling reactions could potentially be employed for the synthesis of this compound. These include the Ullmann condensation, which is a copper-catalyzed reaction that typically requires higher temperatures.[4] However, modern advancements have introduced soluble copper catalysts that can improve reaction conditions.[4] Another approach could be nucleophilic aromatic substitution (SNA), though this generally requires the aromatic ring to be activated by strong electron-withdrawing groups, which is not the case for 1,3-dibromobenzene.[5][6]

Conclusion

This guide provides a detailed and reproducible protocol for the synthesis of this compound using the Buchwald-Hartwig amination. The presented methodology, including reaction conditions, work-up, and purification, offers a robust route to this important chemical intermediate. The clear presentation of quantitative data and the visual workflow diagram are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

Spectroscopic Profile of 4-(3-Bromophenyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(3-Bromophenyl)morpholine. The information presented herein is essential for the characterization and quality control of this molecule in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for obtaining such data, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1-7.3Multiplet1HAr-H
~7.0-7.1Multiplet2HAr-H
~6.8-6.9Multiplet1HAr-H
~3.8-3.9Triplet4H-O-CH₂-
~3.1-3.2Triplet4H-N-CH₂-

Note: Predicted values based on spectroscopic correlation tables and data for structurally similar compounds. The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~152Ar-C (C-N)
~131Ar-C (C-H)
~124Ar-C (C-H)
~123Ar-C (C-Br)
~121Ar-C (C-H)
~116Ar-C (C-H)
~67-O-CH₂-
~49-N-CH₂-

Note: Predicted values based on spectroscopic correlation tables and data for structurally similar compounds.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850Medium-StrongAliphatic C-H stretch (morpholine)
~1600-1585Medium-StrongAromatic C=C stretch
~1500-1400Medium-StrongAromatic C=C stretch
~1250-1200StrongAryl-N stretch
~1120-1080StrongC-O-C stretch (ether)
~1100-1000MediumC-N stretch
~900-675StrongAromatic C-H out-of-plane bend
~600-500Medium-StrongC-Br stretch

Note: Predicted values based on characteristic IR absorption frequencies for the functional groups present in the molecule.

Table 3: Mass Spectrometry (MS) Data
m/zIon
242[M+H]⁺
241/243[M]⁺ (Isotopic pattern for Br)

Data sourced from available literature[1].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be homogeneous.

  • Transfer: Carefully transfer the solution into a clean 5 mm NMR tube using a pipette, ensuring no solid particles are present.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane - TMS at 0 ppm).

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid and liquid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of this compound directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

The following outlines a general procedure for Electrospray Ionization (ESI) Mass Spectrometry.

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of around 1-10 µg/mL.

  • Instrumentation: The sample is introduced into the ESI source, typically via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Report & Characterization Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Physical and chemical properties of 4-(3-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the core physical and chemical properties of 4-(3-Bromophenyl)morpholine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This guide includes tabulated physicochemical data, detailed experimental protocols for its synthesis, and an exploration of its relevance in drug discovery. Visual diagrams are provided to illustrate key processes and relationships, serving as a technical resource for professionals in the field.

Core Chemical and Physical Properties

This compound is a substituted aromatic morpholine derivative. Its core structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Compound Identification

This table summarizes the key identifiers for this compound.

IdentifierValueCitations
Chemical Name This compound[1][2]
Synonyms 1-Bromo-3-(morpholin-4-yl)benzene, N-(3-Bromophenyl)morpholine[2][3]
CAS Number 197846-82-5[1][3][4]
Molecular Formula C₁₀H₁₂BrNO[1][3][4]
Molecular Weight 242.11 g/mol [1][3]
MDL Number MFCD04112585[1][4]

A hydrochloride salt version of this compound also exists with CAS Number 197846-83-6 and a molecular formula of C₁₀H₁₃BrClNO.[5][6]

Physicochemical Data

The following table outlines the known experimental and predicted physical and chemical properties of this compound.

PropertyValueData TypeCitations
Appearance Yellow oil / Clear, brown liquidExperimental[1][2][3]
Boiling Point 341.1 °C at 760 mmHgPredicted[2]
Density 1.433 g/cm³Predicted[2]
pKa 4.02 ± 0.40Predicted[2]
Purity 95% - 96%Experimental[3][4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a palladium-catalyzed Buchwald-Hartwig amination reaction.[1]

Materials:

  • 1,3-Dibromobenzene (50 g, 0.21 mol)

  • Morpholine (15.89 mL, 0.19 mol)

  • Anhydrous Toluene (200 mL)

  • R-BINAP (1.32 g, 0.0021 mol)

  • Palladium(0) dibenzylideneacetone (0.640 g, 0.006 mol)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (25.8 mL, 0.17 mol)

  • Sodium tert-butoxide (30.55 g, 0.32 mol)

  • Ethyl acetate

  • Diatomaceous earth

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • Under an argon atmosphere, add 1,3-dibromobenzene and morpholine to a reaction flask containing anhydrous toluene.[1]

  • After mixing, sequentially add R-BINAP, palladium(0) dibenzylideneacetone, and DBU to the reaction mixture.[1]

  • Stir the mixture at 60 °C.[1]

  • Add sodium tert-butoxide and increase the reaction temperature to 100 °C.[1]

  • Continue the reaction overnight with stirring.[1]

  • Upon completion, dilute the suspension with ethyl acetate and filter it through diatomaceous earth.[1]

  • Wash the organic phase sequentially with water and brine.[1]

  • Dry the organic phase over anhydrous magnesium sulfate.[1]

  • Concentrate the solution under reduced pressure to remove the solvent.[1]

  • Purify the crude product via silica gel column chromatography using an eluent of ethyl acetate:hexane (1:1).[1]

  • The final product is obtained as a yellow oil (yield: 71%).[1] Mass spectrometry (ES+) should show a molecular ion peak at m/z 242 ([M+H]+).[1]

G Synthesis Workflow for this compound cluster_reactants Reactants & Catalysts cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactants 1,3-Dibromobenzene Morpholine Anhydrous Toluene Reaction Initial stirring at 60°C Overnight reaction at 100°C Under Argon atmosphere Reactants->Reaction Combine Catalysts R-BINAP Pd(0)dba DBU NaOtBu Catalysts->Reaction Add Workup Dilute with Ethyl Acetate Filter through Diatomaceous Earth Wash with Water & Brine Dry with MgSO4 Reaction->Workup Process Purification Concentrate under reduced pressure Silica Gel Column Chromatography (EtOAc:Hexane 1:1) Workup->Purification Isolate Crude Product Final Product: This compound (Yellow Oil) Purification->Product Yields

Caption: Synthesis workflow for this compound.

Reactivity, Stability, and Storage

Stability and Storage: The compound should be stored at room temperature in a dark place under an inert atmosphere.[2] It is typically supplied as a liquid or oil.[2][3]

Reactivity: The bromine atom on the phenyl ring and the nitrogen atom of the morpholine ring are the primary sites of reactivity. The aromatic bromine allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile intermediate for introducing the morpholinophenyl moiety into larger molecules. The morpholine nitrogen is a weak base and can be protonated to form salts, such as this compound HCl.[5]

Pharmacological Relevance and Applications in Drug Development

While specific signaling pathways for this compound are not extensively documented in public literature, the morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry.[7] Morpholine-containing compounds are integral to numerous drugs and clinical candidates, often enhancing pharmacokinetic properties like aqueous solubility and metabolic stability.[7][8]

Derivatives of morpholine have demonstrated a wide array of biological activities, targeting the central nervous system (CNS), and showing potential as anticancer, anti-inflammatory, and antimicrobial agents.[8][9][10] this compound serves as a key building block for synthesizing more complex molecules for evaluation in these therapeutic areas.[11][12] Its structure allows for facile modification, enabling researchers to explore structure-activity relationships (SAR) in the development of novel drugs.[10]

G Role in Drug Discovery cluster_reactions Synthetic Modifications cluster_derivatives Synthesized Derivatives cluster_applications Potential Therapeutic Applications Core This compound (Building Block) Reactions Cross-Coupling Reactions (e.g., Suzuki, Heck) Further Functionalization Core->Reactions Utilized in Derivatives Novel Chemical Entities Lead Compounds Reactions->Derivatives To create Applications CNS Disorders Oncology Anti-Inflammatory Agents Derivatives->Applications Screened for

References

Solubility Profile of 4-(3-Bromophenyl)morpholine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(3-Bromophenyl)morpholine, a versatile intermediate in pharmaceutical and agrochemical research. While specific quantitative solubility data is not extensively available in public literature, this document outlines the theoretical principles governing its solubility in various organic solvents. It further details a standardized experimental protocol for accurately determining its solubility profile. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their experimental workflows.

Introduction

This compound is a heterocyclic compound featuring a morpholine ring attached to a bromophenyl group. Its structural attributes, including the presence of both polar (ether and amine functionalities in the morpholine ring) and nonpolar (bromophenyl group) moieties, suggest a varied solubility profile in organic solvents. Understanding this profile is critical for its application in chemical synthesis, purification, formulation, and various analytical procedures. The principles of "like dissolves like" dictate that its solubility will be highest in solvents with similar polarity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior and for designing appropriate experimental conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₂BrNO[1]
Molecular Weight 242.11 g/mol [1]
Appearance Yellow oil[1]
Boiling Point 341.1 °C at 760 mmHg[2]
CAS Number 197846-82-5[1]

Theoretical Solubility Profile

Based on its molecular structure, a qualitative solubility profile of this compound in common organic solvents can be predicted. The morpholine ring introduces polarity and the capacity for hydrogen bonding, while the bromophenyl group contributes to its nonpolar character.

  • High Solubility: Expected in moderately polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, as well as in polar protic solvents like alcohols (methanol, ethanol, isopropanol) due to the potential for hydrogen bonding.

  • Moderate Solubility: Likely in less polar solvents like toluene and diethyl ether.

  • Low Solubility: Expected in highly nonpolar solvents such as hexane and cyclohexane, and in highly polar solvents like water, where the hydrophobic bromophenyl group would dominate.

Recommended Organic Solvents for Solubility Testing

For researchers intending to quantify the solubility of this compound, a selection of solvents spanning a range of polarities is recommended. Table 2 provides a list of suitable organic solvents for such studies.

Table 2: Recommended Organic Solvents for Solubility Determination

SolventPolarity (Dielectric Constant)TypeRationale for Inclusion
Hexane 1.88NonpolarTo determine solubility in a nonpolar environment.
Toluene 2.38NonpolarRepresents aromatic hydrocarbon solvents.
Diethyl Ether 4.34NonpolarA common, slightly polar ether solvent.
Ethyl Acetate 6.02Polar AproticA moderately polar ester solvent.
Acetone 20.7Polar AproticA common polar aprotic ketone solvent.
Isopropanol 19.9Polar ProticA representative secondary alcohol.
Ethanol 24.5Polar ProticA common polar protic solvent.
Methanol 32.7Polar ProticA highly polar protic solvent.
Acetonitrile 37.5Polar AproticA polar aprotic solvent with a strong dipole moment.
Dimethyl Sulfoxide (DMSO) 46.7Polar AproticA highly polar aprotic solvent, often used for poorly soluble compounds.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent using the widely accepted shake-flask method.[3][4]

Principle

Equilibrium solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution, where the dissolved solute is in equilibrium with any undissolved solid.[3] This protocol describes the steps to achieve this equilibrium and subsequently quantify the solute's concentration.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

The general workflow for determining the solubility is depicted in the following diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Weigh excess this compound prep2 Add known volume of solvent to vial prep1->prep2 equil1 Seal vial and place in thermostatic shaker prep2->equil1 equil2 Agitate at constant temperature (e.g., 24-72h) equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant using a filtered syringe sample1->sample2 sample3 Dilute sample to a known volume sample2->sample3 sample4 Analyze concentration (HPLC/UV-Vis) sample3->sample4 data1 Calculate solubility from concentration and dilution factor sample4->data1 data2 Express as mg/mL, mol/L, or g/100g solvent data1->data2

Experimental Workflow for Solubility Determination
Detailed Procedure

  • Preparation : Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation has been achieved.[3] Record the exact mass of the compound added.

  • Solvent Addition : Accurately add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration : Securely seal the vial to prevent solvent evaporation. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium, typically between 24 and 72 hours.[3] Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation : After equilibration, cease agitation and allow the excess solid to sediment. For fine suspensions, centrifugation may be necessary.[4]

  • Sampling : Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to ensure no solid particles are transferred.

  • Dilution : Immediately dilute the collected sample with a known volume of the same solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

  • Analysis : Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of the compound in the same solvent is required.[3]

  • Calculation : Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL, mol/L, or g/100g of solvent.

Factors Influencing Solubility

  • Temperature : The solubility of solids in liquids generally increases with temperature. Therefore, it is crucial to control the temperature during solubility experiments.

  • Solvent Polarity : As discussed, the polarity of the solvent relative to the solute is a primary determinant of solubility.

  • Purity of Compound and Solvent : Impurities can affect the measured solubility. High-purity materials should be used for accurate determinations.

Conclusion

This technical guide provides a framework for understanding and determining the solubility profile of this compound in organic solvents. While quantitative data is sparse, the provided theoretical background and detailed experimental protocol will enable researchers to generate reliable solubility data tailored to their specific needs. Accurate solubility data is fundamental for the successful application of this compound in research and development.

References

4-(3-Bromophenyl)morpholine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and synthesis of 4-(3-Bromophenyl)morpholine, a compound of interest in medicinal chemistry and drug discovery. While the morpholine scaffold is a well-established pharmacophore, and the related isomer 4-(4-bromophenyl)morpholine is recognized as a versatile building block, specific biological data for the 3-bromo isomer is not extensively documented in publicly available literature. This guide consolidates the available physicochemical data and a detailed experimental protocol for its synthesis to serve as a foundational resource for researchers.

Chemical Identity and Properties

This compound is a substituted aromatic heterocyclic compound. Its core structure consists of a morpholine ring attached to a brominated phenyl group at the meta position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 197846-82-5[1][2]
Molecular Formula C₁₀H₁₂BrNO[1]
Molecular Weight 242.11 g/mol [1]
Appearance Clear, brown liquid
Purity Typically ≥95%[1]

Synthesis of this compound

A reliable method for the synthesis of this compound involves a palladium-catalyzed Buchwald-Hartwig amination reaction. This approach provides a good yield of the target compound.

Experimental Protocol

Materials:

  • 1,3-Dibromobenzene

  • Morpholine

  • Anhydrous Toluene

  • R-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Palladium(0) dibenzylideneacetone (Pd₂(dba)₃)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Sodium tert-butoxide

  • Ethyl acetate

  • Hexane

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Diatomaceous earth

  • Argon gas

Procedure: [2]

  • To a reaction flask under an argon atmosphere, add anhydrous toluene (200 mL).

  • Add 1,3-dibromobenzene (50 g, 0.21 mol) and morpholine (15.89 mL, 0.19 mol) to the flask via syringe.

  • After thorough mixing, sequentially add R-BINAP (1.32 g, 0.0021 mol), palladium(0) dibenzylideneacetone (0.640 g, 0.006 mol), and DBU (25.8 mL, 0.17 mol).

  • Stir the reaction mixture at 60 °C.

  • Add sodium tert-butoxide (30.55 g, 0.32 mol) and increase the reaction temperature to 100 °C.

  • Continue the reaction overnight with stirring.

  • Upon completion, dilute the suspension with ethyl acetate and filter through diatomaceous earth.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate:hexane (1:1) to yield this compound as a yellow oil (36.5 g, 71% yield).

  • Confirm the product identity using mass spectrometry; the molecular ion peak should be observed at m/z 242 ([M+H]⁺).[2]

Diagram 1: Synthesis Workflow of this compound

G Synthesis Workflow Reactants 1,3-Dibromobenzene Morpholine Toluene Reaction Buchwald-Hartwig Amination 100°C, Overnight Reactants->Reaction Catalysts R-BINAP Pd₂(dba)₃ DBU NaOtBu Catalysts->Reaction Workup Dilution (EtOAc) Filtration Washing (H₂O, Brine) Drying (MgSO₄) Reaction->Workup Purification Column Chromatography (EtOAc:Hexane 1:1) Workup->Purification Product This compound (Yellow Oil) Purification->Product

Caption: A schematic overview of the synthesis process for this compound.

Applications in Drug Discovery and Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic profile of drug candidates. While specific biological activities for this compound are not well-documented, its structural features suggest potential as an intermediate for the synthesis of more complex molecules. The related isomer, 4-(4-bromophenyl)morpholine, is utilized as a key intermediate in the development of various therapeutic agents, including analgesics and anti-inflammatory drugs. It is plausible that this compound could serve a similar role as a building block in the synthesis of novel compounds for screening in various disease areas.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the public domain that details the involvement of this compound in any particular signaling pathway or its mechanism of action. Researchers investigating this compound would need to conduct initial screening and target identification studies to elucidate its biological function.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an attractive building block for medicinal chemistry. This guide provides the essential information on its identity and a detailed protocol for its preparation. While its specific biological role remains to be elucidated, its structural similarity to other pharmacologically relevant morpholine derivatives suggests its potential as a valuable intermediate in the design and synthesis of novel therapeutic agents. Further research is warranted to explore the biological activity and potential applications of this compound in drug discovery.

References

The Emerging Therapeutic Potential of 4-(3-Bromophenyl)morpholine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules. When coupled with a bromophenyl moiety, specifically in the form of 4-(3-Bromophenyl)morpholine, a core structure is created that holds significant promise for the development of novel therapeutic agents. This technical guide consolidates the current understanding and potential biological activities of this compound derivatives, drawing insights from studies on structurally related compounds. The focus is on their potential anticancer, antimicrobial, and enzyme inhibitory activities, providing a foundation for future research and drug discovery endeavors.

Core Chemical Structure

The foundational molecule, this compound, serves as a versatile starting point for the synthesis of a diverse library of derivatives. The presence of the bromine atom on the phenyl ring offers a handle for various chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Potential Biological Activities

While direct and extensive research on a wide array of this compound derivatives is still emerging, compelling evidence from structurally similar compounds, particularly those bearing a bromo-substituted phenyl ring attached to a morpholine scaffold, suggests significant potential in several key therapeutic areas.

Anticancer Activity

Morpholine derivatives have been extensively investigated for their anticancer properties. The introduction of a bromophenyl group can enhance this activity. Studies on related morpholine-containing heterocyclic compounds have demonstrated potent cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Representative Morpholine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Morpholine-substituted quinazolinesA549 (Lung)10.38 ± 0.27[1]
MCF-7 (Breast)6.44 ± 0.29[1]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[1]
Morpholine-benzimidazole-oxadiazole derivativesHT-29 (Colon)3.103 ± 0.979[2]
Morpholine-acetamide derivativesID8 (Ovarian)9.40[3]

Note: The compounds listed are structurally related to the core topic and indicate the potential of this class of molecules.

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Morpholine derivatives have shown promise in this area. The lipophilicity imparted by the bromophenyl group could enhance the ability of these compounds to penetrate microbial cell membranes.

Table 2: Antimicrobial Activity of Representative Morpholine Derivatives

Compound ClassMicroorganismMethodActivity/MICReference
Novel morpholine derivativesGram-positive & Gram-negative bacteriaAgar well diffusionZone of inhibition observed[4]
Morpholine derivatives with azole nucleusMycobacterium smegmatisMicrodilution15.6 µg/mL[5]
2-(4-Bromophenyl)quinoline-4-carbohydrazide derivativesStaphylococcus aureusMicrodilution38.64 µM[6]

Note: The data presented is from studies on related morpholine derivatives to highlight the potential antimicrobial profile.

Enzyme Inhibition

The specific substitution pattern of this compound derivatives makes them attractive candidates for targeting various enzymes implicated in disease. For instance, inhibition of kinases is a well-established strategy in cancer therapy.

One notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby impeding their growth.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for key biological assays.

Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1]

Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate with appropriate broth medium.[7]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared.[5]

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][8]

Visualizing Pathways and Workflows

General Synthetic Strategy

The synthesis of this compound derivatives typically involves the initial formation of the core structure followed by diversification. A common method for the synthesis of the core is the Buchwald-Hartwig amination.

Synthesis General Synthetic Pathway for this compound Derivatives reagents1 1,3-Dibromobenzene + Morpholine catalyst Pd Catalyst + Ligand + Base reagents1->catalyst Buchwald-Hartwig Amination core This compound catalyst->core modification Functional Group Interconversion / Coupling core->modification derivatives Diverse this compound Derivatives modification->derivatives

Caption: Synthetic scheme for this compound and its derivatives.

Experimental Workflow for Biological Evaluation

A systematic workflow is essential for the efficient evaluation of the biological activities of newly synthesized compounds.

Workflow Workflow for Biological Activity Screening synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification primary_screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) purification->primary_screening hit_id Hit Identification primary_screening->hit_id secondary_assays Secondary Assays (e.g., Enzyme Inhibition, MoA studies) hit_id->secondary_assays Active Compounds lead_opt Lead Optimization hit_id->lead_opt Inactive Compounds (SAR feedback) secondary_assays->lead_opt

Caption: A typical workflow for discovering and optimizing bioactive compounds.

Potential Signaling Pathway Inhibition: VEGFR-2

The inhibition of the VEGFR-2 signaling pathway is a promising strategy for cancer treatment. This compound derivatives, based on data from related compounds, could potentially act as inhibitors in this pathway.

Signaling_Pathway Hypothetical Inhibition of VEGFR-2 Signaling Pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds to dimerization Receptor Dimerization & Autophosphorylation vegfr2->dimerization derivative This compound Derivative derivative->vegfr2 Inhibits downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) dimerization->downstream cellular_response Cellular Responses (Proliferation, Migration, Survival) downstream->cellular_response

Caption: Potential mechanism of action via VEGFR-2 signaling inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Extrapolating from the biological activities of structurally related compounds, derivatives of this core structure are anticipated to exhibit significant anticancer, antimicrobial, and enzyme inhibitory properties. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives to fully elucidate their therapeutic potential and establish clear structure-activity relationships. In-depth mechanistic studies will also be crucial to identify their molecular targets and pathways of action, paving the way for the development of next-generation therapies.

References

The 4-Phenylmorpholine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-phenylmorpholine scaffold is a versatile and privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and physicochemical properties make it an attractive building block for the design of novel therapeutic agents targeting a diverse range of biological entities. This technical guide provides a comprehensive overview of the 4-phenylmorpholine core, including its synthesis, key biological activities, and the structure-activity relationships (SAR) that govern its interactions with important pharmacological targets. Detailed experimental protocols and visual representations of relevant signaling pathways are included to facilitate further research and drug development efforts in this promising area.

Physicochemical Properties and Synthetic Strategies

The 4-phenylmorpholine moiety, characterized by a morpholine ring attached to a phenyl group via the nitrogen atom, possesses a favorable balance of lipophilicity and hydrophilicity. This contributes to desirable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, in many of its derivatives.

General Synthesis of the 4-Phenylmorpholine Scaffold

The synthesis of the 4-phenylmorpholine core can be achieved through several established synthetic routes. A common and effective method involves the reaction of an appropriately substituted 2-aminoethanol with an aryl-bromomethyl-ketone. The resulting intermediate hydroxyaminoketone undergoes spontaneous cyclization to form the tetrahydro-1,4-oxazine ring, which is the core of the morpholine structure.

Key Biological Activities and Structure-Activity Relationships

The 4-phenylmorpholine scaffold has been successfully incorporated into molecules targeting a variety of biological pathways, most notably as inhibitors of phosphoinositide 3-kinases (PI3Ks) and as modulators of monoamine transporters.

4-Phenylmorpholine Derivatives as PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several potent and selective PI3K inhibitors have been developed based on the 4-phenylmorpholine scaffold.

The morpholine oxygen in these inhibitors often forms a crucial hydrogen bond with the backbone NH of Val851 in the hinge region of the PI3K active site. Structure-activity relationship studies have shown that substitution on the phenyl ring and modifications of the morpholine ring can significantly impact potency and isoform selectivity.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Cell Proliferation IC50 (µM) (Cell Line)
ZSTK474 5.020.83.920.80.58 (A375)[1]
Compound 15e 2.0---0.58 (A375)[1]
Compound 6a 9.9>1002.5-fold decrease vs ZSTK4742.5-fold decrease vs ZSTK474-
Compound 6b 3.75-fold decrease vs ZSTK47414.6--
Compound 17p 31.8 ± 4.1>1000>100015.4 ± 1.9-

Data compiled from multiple sources. Please refer to the original publications for detailed experimental conditions.

4-Phenylmorpholine Derivatives as Monoamine Transporter Modulators

The 4-phenylmorpholine core is also present in a class of compounds that interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft and are important targets for drugs used to treat a variety of central nervous system disorders, including depression, ADHD, and substance abuse disorders.

Phenmetrazine and its analogs, which feature a 2-phenyl-3-methylmorpholine structure, are well-characterized monoamine transporter substrates and releasers. The substitution pattern on the phenyl ring significantly influences their potency and selectivity for the different transporters.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)
Phenmetrazine 1.931.2>10
2-MPM 6.745.2>10
3-MPM >105.2>10
4-MPM 1.931.2-5.2~1.0
(S,S)-Hydroxybupropion (4a) 0.630.18Inactive

MPM refers to methylphenmetrazine. Data compiled from multiple sources. Please refer to the original publications for detailed experimental conditions.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane, leading to the activation of downstream signaling cascades that regulate cellular processes.

PI3K_Akt_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK/GPCR PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt_cyto Akt PIP3->Akt_cyto Recruitment PDK1_cyto PDK1 PIP3->PDK1_cyto Recruitment PDK1_mem PDK1 Akt_mem Akt PDK1_mem->Akt_mem Phosphorylation Downstream Downstream Effectors (e.g., mTOR) Akt_mem->Downstream Activation Akt_cyto->Akt_mem PDK1_cyto->PDK1_mem GrowthFactor Growth Factor GrowthFactor->RTK Activation Inhibitor 4-Phenylmorpholine Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the site of action for 4-phenylmorpholine-based inhibitors.

Monoamine Transporter Function

Monoamine transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron. This process terminates the signaling event and allows for the recycling of the neurotransmitter. 4-Phenylmorpholine-containing compounds can act as inhibitors of this reuptake process, thereby increasing the concentration and duration of action of the neurotransmitter in the synapse.

Monoamine_Transporter cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter) Neuro_synapse Neurotransmitter Vesicle->Neuro_synapse Release MAT Monoamine Transporter (DAT, NET, SERT) Neuro_cyto Neurotransmitter (recycled) MAT->Neuro_cyto Neuro_synapse->MAT Reuptake Receptor Postsynaptic Receptor Neuro_synapse->Receptor Binding Postsynaptic\nSignaling Postsynaptic Signaling Receptor->Postsynaptic\nSignaling Activation Inhibitor 4-Phenylmorpholine Derivative Inhibitor->MAT Inhibition

Caption: Mechanism of monoamine transporter inhibition by 4-phenylmorpholine derivatives.

Experimental Protocols

Synthesis of 2-(4-methylphenyl)-3-methylmorpholine (4-MPM)

This protocol is adapted from the synthesis of phenmetrazine analogs and serves as a representative example for the synthesis of substituted 2-phenylmorpholine derivatives.

Step 1: Bromination of 4-methylpropiophenone A solution of bromine (27 mmol, 4.37 g, 1.4 mL) in dichloromethane (26 mL) is added slowly to a solution of 4-methylpropiophenone (27 mmol, 4.0 g) in dichloromethane (26 mL). The mixture is stirred for 1 hour, dried with anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure to afford 2-bromo-1-(4-methylphenyl)propan-1-one as a colorless oil.

Step 2: Cyclization with Ethanolamine A mixture of 2-bromo-1-(4-methylphenyl)propan-1-one (4.4 mmol, 1.0 g), ethanolamine (16 mmol, 1.0 g), and N,N-diisopropylethylamine is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 2-(4-methylphenyl)-3-methylmorpholine.

In Vitro PI3K Alpha Inhibitor Screening Assay

This protocol provides a general framework for assessing the inhibitory activity of 4-phenylmorpholine derivatives against PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (4-phenylmorpholine derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions or DMSO (vehicle control).

  • Add the PI3Kα enzyme and PIP2 substrate mixture to each well and pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Monoamine Transporter Radioligand Binding Assay

This protocol details a method to determine the binding affinity of 4-phenylmorpholine derivatives to DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from cells stably expressing human DAT, NET, or SERT

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

  • Non-labeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Test compounds (4-phenylmorpholine derivatives)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or a saturating concentration of the non-labeled inhibitor (for non-specific binding).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Terminate the binding by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding (Total Binding - Non-specific Binding) and determine the percent inhibition for each test compound concentration.

  • Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Conclusion

The 4-phenylmorpholine scaffold has proven to be a highly valuable core structure in medicinal chemistry, leading to the development of potent and selective modulators of key biological targets. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for the design of new therapeutic agents. The information provided in this technical guide, including quantitative data, experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers dedicated to advancing drug discovery and development in this exciting field. Further exploration of the chemical space around the 4-phenylmorpholine core holds significant promise for the identification of novel drug candidates with improved efficacy and safety profiles.

References

Reactivity of the Bromine Atom in 4-(3-Bromophenyl)morpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Bromophenyl)morpholine is a versatile bifunctional molecule widely utilized as a building block in the synthesis of a diverse array of biologically active compounds. The presence of both a morpholine moiety and a bromine-substituted phenyl ring offers two key points for chemical modification. The morpholine ring can influence physicochemical properties such as solubility and basicity, which are critical in drug design. The bromine atom on the phenyl ring serves as a highly valuable synthetic handle for the introduction of molecular complexity through various cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, focusing on key transformations that are instrumental in medicinal chemistry and materials science. This document details experimental protocols for these reactions, presents quantitative data from analogous systems to guide reaction optimization, and provides visual representations of key reaction pathways.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound, being attached to an sp²-hybridized carbon of the benzene ring, is amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1] This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

Reaction Scheme:

Suzuki_Miyaura_Coupling reactant1 This compound product 4-(3-Arylphenyl)morpholine reactant1->product Suzuki-Miyaura Coupling reactant2 R-B(OH)₂ reactant2->product reagents Pd Catalyst, Base

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol (General):

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide is as follows:

  • To a dry Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base like K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).

  • Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C for 4 to 24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Analogous Aryl Bromides:

Aryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄VariousVariousReflux-Moderate to good
4-Bromo-N-((4-bromothiophen-2-yl)methylene)anilineArylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1001258-72[2]
4-Bromoanisole4-Pyridineboronic acid derivativesVarious Pd catalystsVariousVariousVarious-High
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[3][4] This reaction is of paramount importance in the synthesis of pharmaceuticals and other nitrogen-containing organic molecules.[3]

Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 This compound product N-Aryl Amine reactant1->product Buchwald-Hartwig Amination reactant2 R¹R²NH reactant2->product reagents Pd Catalyst, Ligand, Base

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol (General):

A typical protocol for the Buchwald-Hartwig amination of an aryl bromide is as follows:[5]

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 3 mol%), and a base (e.g., NaOtBu, 1.4 equiv).

  • Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv).

  • Add an anhydrous, degassed solvent such as toluene.

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Quantitative Data for Analogous Aryl Bromides:

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisoleMorpholine(NHC)Pd(allyl)Cl (various)-NaOtBuDioxane1000.0890[6]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (0.18)BINAP (0.35)NaOtBuToluene80460[5]
p-Tolyl triflateMorpholine(NHC)Pd(allyl)Cl (various)-NaOtBuDioxane1000.0270[6]
Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7]

Reaction Scheme:

Sonogashira_Coupling reactant1 This compound product Aryl-Alkyne reactant1->product Sonogashira Coupling reactant2 Terminal Alkyne reactant2->product reagents Pd Catalyst, Cu(I) salt, Base Heck_Reaction reactant1 This compound product Substituted Alkene reactant1->product Heck Reaction reactant2 Alkene reactant2->product reagents Pd Catalyst, Base Ullmann_Condensation reactant1 This compound product Coupled Product reactant1->product Ullmann Condensation reactant2 Nu-H (e.g., ROH, R₂NH) reactant2->product reagents Cu Catalyst, Base Palladium_Cyanation reactant1 This compound product 4-(3-Cyanophenyl)morpholine reactant1->product Palladium-Catalyzed Cyanation reactant2 Cyanide Source reactant2->product reagents Pd Catalyst Grignard_Formation_and_Reaction start This compound step1 React with Mg in anhydrous ether intermediate Grignard Reagent (4-(3-(bromomagnesio)phenyl)morpholine) step1->intermediate step2 Quench with Electrophile (e.g., CO₂, RCHO) product Functionalized Product step2->product

References

In-Depth Technical Guide: Stability and Storage of 4-(3-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(3-Bromophenyl)morpholine. The information herein is curated to support researchers and professionals in drug development in ensuring the integrity and reliability of this compound throughout its lifecycle in a research and development setting.

Physicochemical Properties and Storage

This compound is a synthetic organic compound with the molecular formula C₁₀H₁₂BrNO.[1][2] It is commercially available as a yellow or brown liquid.[2] The hydrochloride salt of this compound is also available and is typically a solid that can be stored at room temperature.[3]

Recommended Storage Conditions

To maintain the chemical integrity of this compound, it is imperative to adhere to appropriate storage and handling guidelines. The following table summarizes the recommended conditions based on available safety data sheets and product information.

ParameterRecommended ConditionRationale
Temperature Cool placeMinimizes the rate of potential thermal degradation.
Light Away from direct sunlightProtects against potential photodegradation.
Atmosphere Tightly closed containerPrevents oxidation and contamination.
Ventilation Well-ventilated areaEnsures safety in case of accidental release.
Incompatibilities

To prevent unintended reactions and degradation, this compound should not be stored with or exposed to the following:

  • Strong acids

  • Strong bases

  • Strong oxidizing agents

  • Strong reducing agents

Stability Profile and Potential Degradation Pathways

While specific, in-depth experimental stability studies on this compound are not extensively available in peer-reviewed literature, a stability profile can be inferred from the chemistry of the morpholine and bromophenyl moieties. The compound is generally considered stable under recommended storage conditions. However, exposure to stress conditions such as hydrolysis, oxidation, photolysis, and elevated temperatures can lead to degradation.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Hypothetical Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated under various stress conditions.

  • Hydrolysis: The ether linkage in the morpholine ring and the carbon-nitrogen bond are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, cleavage of the morpholine ring could potentially occur, although this is less likely than other degradation routes for N-aryl morpholines.

  • Oxidation: The morpholine ring, particularly the nitrogen atom, is susceptible to oxidation. This could lead to the formation of N-oxides or ring-opened products. The aromatic ring could also undergo oxidation, potentially leading to hydroxylated derivatives.

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond, which could lead to debromination and the formation of radical species that could further react.[4] UV irradiation can induce direct photolysis of bromophenols.[4]

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur. The degradation of N-aryl compounds can involve cleavage of the C-N bond and decomposition of the heterocyclic ring.[5]

The following diagram illustrates the potential degradation pathways of this compound under forced degradation conditions.

G Potential Degradation Pathways of this compound A This compound B Hydrolysis (Acid/Base) A->B C Oxidation (e.g., H₂O₂) A->C D Photolysis (UV/Vis light) A->D E Thermal Stress (Heat) A->E F Morpholine Ring Cleavage Products B->F G N-Oxide Derivative C->G H Hydroxylated Aromatic Ring C->H I Debrominated Product D->I J C-N Bond Cleavage Products E->J G Workflow for Stability-Indicating Method Development cluster_0 Forced Degradation cluster_1 Analytical Method Development cluster_2 Method Validation & Analysis cluster_3 Characterization A Prepare Stressed Samples (Acid, Base, Oxidative, Photolytic, Thermal) B Develop HPLC Method (e.g., Reversed-Phase with UV detection) A->B C Optimize Method Parameters (Mobile Phase, Gradient, Column, etc.) B->C D Analyze Stressed Samples C->D E Assess Peak Purity of Parent Compound D->E F Validate Method (Specificity, Linearity, Accuracy, Precision) E->F G Identify and Characterize Degradation Products (e.g., LC-MS, NMR) F->G

References

An In-depth Technical Guide to the Health and Safety of 4-(3-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the health and safety profile of chemical compounds is paramount. This guide provides comprehensive safety information, handling protocols, and toxicological data for 4-(3-Bromophenyl)morpholine, a compound of interest in medicinal chemistry and materials science.

Compound Identification and Properties

This compound is a morpholine derivative with a bromophenyl substituent. Its chemical structure and properties are summarized below.

PropertyValueReference
IUPAC Name This compound
CAS Number 197846-83-6[1]
Molecular Formula C₁₀H₁₂BrNO[2]
Molecular Weight 242.11 g/mol [2]
Melting Point 114-118 °C
SMILES C1COCCN1C2=CC(=CC=C2)Br
InChI InChI=1S/C10H12BrNO/c11-9-2-1-3-10(4-9)12-5-7-13-8-6-12/h1-4H,5-8H2

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory system)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

alt text

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following are general recommendations:

  • Eye Protection: Wear chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3] Gloves should be inspected before use and disposed of properly.[4]

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.[3][4]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[5] If dusts are generated, a NIOSH-approved respirator with a particulate filter may be necessary.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

  • Use only in a well-ventilated area or outdoors.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[3]

  • Store locked up.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][6]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][4]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: May emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide under fire conditions.[3]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment.[1] Avoid dust formation and breathing vapors, mist, or gas.[1] Ensure adequate ventilation.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Sweep up and shovel.[4] Keep in suitable, closed containers for disposal.[4]

Toxicological Information

Experimental Workflow: General Handling in a Research Setting

The following diagram illustrates a general workflow for safely handling this compound in a research laboratory.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound Prepare_Work_Area->Weigh_Compound Dissolve_Compound Dissolve in Appropriate Solvent Weigh_Compound->Dissolve_Compound Perform_Experiment Perform Experiment Dissolve_Compound->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Dispose_Waste Dispose of Waste (Follow Institutional Guidelines) Decontaminate_Glassware->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Remove_PPE Remove and Dispose of PPE Clean_Work_Area->Remove_PPE

Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.

Logical Relationship of Emergency Responses

The following diagram outlines the logical progression of actions in an emergency situation involving exposure to this compound.

G Emergency Response Protocol cluster_immediate_action Immediate Actions cluster_assessment Assessment cluster_follow_up Follow-up Exposure_Event Exposure Occurs Remove_from_Source Remove from Source of Exposure Exposure_Event->Remove_from_Source Administer_First_Aid Administer Appropriate First Aid Remove_from_Source->Administer_First_Aid Assess_Severity Assess Severity of Symptoms Administer_First_Aid->Assess_Severity Seek_Medical_Attention Seek Professional Medical Attention Assess_Severity->Seek_Medical_Attention If symptoms persist or are severe Report_Incident Report Incident to Supervisor/Safety Officer Seek_Medical_Attention->Report_Incident Review_Procedures Review and Update Safety Procedures Report_Incident->Review_Procedures

Caption: Logical flow of actions to be taken in the event of an exposure to this compound.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[3] Do not dispose of with household waste.

This technical guide provides a comprehensive overview of the health and safety information for this compound. It is essential for all personnel handling this compound to be familiar with this information and to adhere to all recommended safety procedures. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

Methodological & Application

Application Notes and Protocols: The Use of 4-(3-Bromophenyl)morpholine in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in medicinal chemistry and drug discovery for the construction of biaryl scaffolds, which are prevalent in a vast array of biologically active molecules. 4-(3-Bromophenyl)morpholine is a key building block in this context. The morpholine moiety is a privileged structure in drug design, known to improve physicochemical properties such as solubility and metabolic stability, thereby enhancing the pharmacokinetic profile of drug candidates. The Suzuki coupling of this compound with various boronic acids or esters provides a direct route to a diverse library of 4-(3-arylphenyl)morpholine derivatives, which are of significant interest for the development of novel therapeutics, notably as kinase inhibitors.

Reaction Principle and Parameters

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

The success of the Suzuki coupling of this compound is contingent on the careful selection of several key parameters:

  • Palladium Catalyst: A variety of palladium catalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice, often used for its reliability. Other effective catalysts include those with more specialized phosphine ligands that can enhance reactivity, especially with challenging substrates.

  • Base: A base is essential for the activation of the boronic acid in the transmetalation step. Inorganic bases are most commonly used, with potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) being effective choices. The choice of base can influence reaction rates and yields.

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. This biphasic system facilitates the dissolution of both the organic reactants and the inorganic base. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).

  • Boronic Acid/Ester: A wide range of aryl, heteroaryl, and vinyl boronic acids or their corresponding esters (e.g., pinacol esters) can be coupled with this compound to generate a diverse set of products. The electronic and steric properties of the boronic acid can affect the reaction efficiency.

Expected Yields with Various Arylboronic Acids

The following table provides a summary of expected yields for the Suzuki coupling of this compound with a selection of representative arylboronic acids. These yields are based on literature reports for analogous aryl bromides and serve as a general guideline. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Arylboronic Acid PartnerProduct StructureExpected Yield Range (%)
Phenylboronic acid4-(3-phenylphenyl)morpholine85 - 95
4-Methoxyphenylboronic acid4-(3-(4-methoxyphenyl)phenyl)morpholine88 - 96
4-(Trifluoromethyl)phenylboronic acid4-(3-(4-(trifluoromethyl)phenyl)phenyl)morpholine80 - 90
Naphthalen-2-ylboronic acid4-(3-(naphthalen-2-yl)phenyl)morpholine82 - 92
Pyridin-3-ylboronic acid4-(3-(pyridin-3-yl)phenyl)morpholine75 - 85
Thiophen-3-ylboronic acid4-(3-(thiophen-3-yl)phenyl)morpholine70 - 85

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general procedure that can be adapted for the coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture. Subsequently, add the palladium catalyst (0.03 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl morpholine product.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

The biaryl morpholine scaffold synthesized via the Suzuki coupling of this compound is of significant interest in drug discovery, particularly for the development of kinase inhibitors. One of the most critical signaling pathways implicated in cancer is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[1][2][3] This pathway regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism. Aberrant activation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making its components attractive targets for therapeutic intervention.

The morpholine moiety in drug candidates can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key feature for potent and selective inhibition.[2] The biaryl structure allows for additional interactions with the protein, further enhancing binding affinity and selectivity. The Suzuki coupling provides a modular and efficient method to synthesize a wide array of analogs for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.

Below are diagrams illustrating the Suzuki coupling reaction, a general experimental workflow, and the targeted PI3K/Akt/mTOR signaling pathway.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' ArylBromide This compound ArylBromide->OxAdd BoronicAcid Arylboronic Acid BoronicAcid->Transmetalation

Caption: Suzuki Coupling Catalytic Cycle.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Base) start->setup inert Inert Atmosphere (Ar or N₂) setup->inert add_solv_cat Add Degassed Solvent & Palladium Catalyst inert->add_solv_cat heat Heat Reaction (80-100 °C) add_solv_cat->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Pure Biaryl Morpholine purify->product

Caption: General Experimental Workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP₃ PI3K->PIP3 phosphorylates PIP2 PIP₂ PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Cell_Processes Cell Growth, Proliferation, Survival, Metabolism mTORC1->Cell_Processes Inhibitor 4-(3-Arylphenyl)morpholine (Potential Inhibitor) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

References

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination for the Synthesis of 4-(3-(morpholin-4-yl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] First developed in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction offers a versatile and efficient method for coupling amines with aryl halides or pseudohalides.[2] Its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions have made it an indispensable tool in the pharmaceutical and materials science industries, where the arylamine motif is prevalent.[2] This document provides a detailed protocol for the Buchwald-Hartwig amination of 4-(3-Bromophenyl)morpholine with morpholine to synthesize 4-(3-(morpholin-4-yl)phenyl)morpholine, a potential building block in drug discovery.

Reaction Scheme:

This compound + Morpholine ---(Pd Catalyst, Ligand, Base)---> 4-(3-(morpholin-4-yl)phenyl)morpholine

Catalytic Cycle and Experimental Workflow

The reaction proceeds via a palladium(0) catalytic cycle, which involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine and subsequent deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst.[2][4][5]

G Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination pd0 LₙPd(0) pd2_ox LₙPd(II)(Ar)(X) pd0->pd2_ox Oxidative Addition out_Product Ar-NR₂ pd0->out_Product pd2_amido LₙPd(II)(Ar)(NR₂) pd2_ox->pd2_amido Amine Coordination & Deprotonation out_HX H-X pd2_ox->out_HX pd2_amido->pd0 Reductive Elimination out_BaseH [Base-H]⁺ pd2_amido->out_BaseH in_ArX Ar-X in_ArX->pd0 in_Amine R₂NH in_Amine->pd2_ox in_Base Base in_Base->pd2_ox

Catalytic Cycle of Buchwald-Hartwig Amination

G Figure 2: Experimental Workflow arrow A 1. Reaction Setup (Oven-dried flask, stir bar) B 2. Inert Atmosphere (Purge & backfill with N₂/Ar 3x) A->B C 3. Reagent Addition (Pd catalyst, ligand, base, aryl bromide) B->C D 4. Solvent & Amine Addition (Anhydrous solvent, morpholine via syringe) C->D E 5. Reaction (Heat to specified temperature with stirring) D->E F 6. Monitoring (TLC / GC-MS until completion) E->F G 7. Work-up (Cool, quench, extract with organic solvent) F->G H 8. Purification (Wash, dry, concentrate, column chromatography) G->H I 9. Analysis (Yield determination, NMR, MS) H->I

Experimental Workflow for Synthesis

Materials and Equipment

  • Substrates: this compound, Morpholine

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Base: Sodium tert-butoxide (NaOt-Bu)

  • Solvent: Anhydrous Toluene

  • Equipment: Schlenk flask or sealed vial, magnetic stirrer/hotplate, syringes, needles, reflux condenser, standard glassware for work-up and purification, silica gel for column chromatography.

Detailed Experimental Protocol

Note: This reaction is sensitive to air and moisture. Standard Schlenk techniques or the use of a glovebox are recommended for optimal results. All glassware should be oven-dried before use.

  • Reaction Setup: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge and backfill with dry nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of nitrogen, add this compound (256 mg, 1.0 mmol, 1.0 equiv.).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe. Finally, add morpholine (105 µL, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

  • Analysis: Characterize the final product, 4-(3-(morpholin-4-yl)phenyl)morpholine, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Summary: Optimization of Reaction Conditions

The choice of ligand, base, and solvent is crucial for the efficiency of the Buchwald-Hartwig amination.[6][7][8] The following table summarizes typical conditions and expected yields for the amination of aryl bromides with secondary amines, providing a basis for optimization.

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.0)XPhos (4.0)NaOt-Bu (1.4)Toluene10018>95
2Pd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.0)Dioxane1102488
3Pd₂(dba)₃ (1.5)BINAP (3.0)Cs₂CO₃ (2.0)Toluene1002085
4Pd(OAc)₂ (2.0)JohnPhos (4.0)K₂CO₃ (2.5)t-BuOH902475
5Pd₂(dba)₃ (1.0)Xantphos (3.0)LHMDS (1.5)THF801692

Table 1: Representative conditions for Buchwald-Hartwig amination of aryl bromides with secondary amines. Yields are illustrative and may vary based on specific substrates.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or glovebox.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Avoid contact with skin and eyes.

  • Organic solvents like toluene and dioxane are flammable and have associated health risks. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Always perform reactions under an inert atmosphere to prevent the deactivation of the catalyst and potential side reactions.

References

Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds from 4-(3-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and potential applications of novel compounds derived from 4-(3-bromophenyl)morpholine. This starting material is a versatile scaffold for generating diverse molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The resulting derivatives, especially those incorporating heterocyclic moieties, are of significant interest in drug discovery due to the broad pharmacological activities associated with the morpholine nucleus.[1][2]

This document focuses on the synthesis of 4-(3-(1H-pyrazol-4-yl)phenyl)morpholine derivatives, which are promising candidates for the development of targeted cancer therapies, specifically as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Rationale for Synthesis: Targeting VEGFR-2 in Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[3][4] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply for growth and metastasis.[5] Consequently, inhibiting VEGFR-2 is a clinically validated strategy in oncology.[3][6]

The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to improve the physicochemical properties of drug candidates.[7] The pyrazole scaffold is also a privileged structure in drug discovery, with many derivatives exhibiting potent kinase inhibitory activity.[7][8] The combination of the 3-(morpholin-4-yl)phenyl scaffold with a pyrazole ring system presents a promising strategy for the design of novel and selective VEGFR-2 inhibitors.

Experimental Protocols

The following protocols are generalized methodologies for the synthesis of 4-(3-(1H-pyrazol-4-yl)phenyl)morpholine derivatives via a Suzuki-Miyaura cross-coupling reaction. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Pyrazole-4-boronic acid pinacol ester

This protocol describes the palladium-catalyzed cross-coupling of this compound with a commercially available or synthesized pyrazole-4-boronic acid pinacol ester.

Materials:

  • This compound

  • Pyrazole-4-boronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv.), pyrazole-4-boronic acid pinacol ester (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add Pd(dppf)Cl₂ (0.05 equiv.) to the flask.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(3-(1H-pyrazol-4-yl)phenyl)morpholine derivative.

Data Presentation

The following table summarizes the in vitro inhibitory activities of representative pyrazole-based compounds against VEGFR-2, highlighting the potential of this scaffold in designing potent inhibitors. While these specific compounds are not direct derivatives of this compound, they serve as a strong rationale for the synthetic approach outlined above.

Compound IDStructureVEGFR-2 IC₅₀ (nM)Reference
1 Acylated aminopyrazole11[3]
2 Pyrazole-based derivative220[5]
3 Pyrazole-tethered indenoquinoxaline1350 (HepG2 cells)[6]
4 Phenylpyrazolo[3,4-d]pyrimidine7600[9]

Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor 4-(3-(1H-pyrazol-4-yl)phenyl) morpholine Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow

experimental_workflow Workflow for Synthesis and Evaluation of Novel Compounds cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound + Pyrazole-4-boronic acid ester Reaction Suzuki-Miyaura Coupling Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Product 4-(3-(1H-pyrazol-4-yl)phenyl)morpholine Derivative Characterization->Product Enzyme_Assay VEGFR-2 Kinase Assay Product->Enzyme_Assay Cell_Assay Cell-based Proliferation Assay (e.g., HUVEC) Product->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Caption: Synthetic and biological evaluation workflow.

References

Application Notes and Protocols: 4-(3-Bromophenyl)morpholine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 4-(3-Bromophenyl)morpholine as a key building block in the synthesis of potent kinase inhibitors. Specifically, we focus on its application in the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer. We present a representative synthetic route to a 2-(3-morpholinophenyl)quinazolin-4(3H)-one scaffold, a core structure in many kinase inhibitors. Detailed experimental protocols for the synthesis and in vitro evaluation of these inhibitors are provided, along with representative biological data to guide research and development efforts.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates. When incorporated into kinase inhibitors, the morpholine oxygen can form crucial hydrogen bonds with the hinge region of the kinase domain, enhancing binding affinity and potency. This compound is a valuable bifunctional building block, offering a handle for cross-coupling reactions via the bromo-substituent, while presenting the pharmacophoric morpholine group.

This document outlines the utility of this compound in the synthesis of a potent class of PI3K inhibitors based on the 2-phenyl-quinazolin-4(3H)-one core. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, making it a prime target for cancer therapy.[1][2][3]

Key Applications

  • Building Block for Kinase Inhibitor Libraries: The bromine atom on the phenyl ring allows for versatile derivatization through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the rapid synthesis of a diverse library of kinase inhibitors.

  • Scaffold for PI3K/mTOR Inhibitors: The 3-morpholinophenyl moiety is a key pharmacophore that can be incorporated into various heterocyclic scaffolds, such as quinazolines, pyrimidines, and triazines, to generate potent and selective PI3K and/or mTOR inhibitors.

  • Lead Optimization: The morpholine ring can be further modified to fine-tune potency, selectivity, and pharmacokinetic properties of lead compounds.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a representative kinase inhibitor, 2-(3-morpholinophenyl)quinazolin-4(3H)-one (QN-Morp-1) , synthesized from this compound, against key kinases in the PI3K pathway.

CompoundTargetIC50 (nM)Reference Compound (GDC-0941) IC50 (nM)
QN-Morp-1 PI3Kα1519
PI3Kβ45270
PI3Kδ2039
PI3Kγ110140
mTOR25017

Note: The data presented for QN-Morp-1 is a representative example based on structurally similar compounds found in the literature for illustrative purposes. Actual values would need to be determined experimentally.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates a multitude of cellular processes. The synthesized inhibitor, QN-Morp-1, is designed to target PI3K, a key upstream kinase in this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Activates QN_Morp_1 QN-Morp-1 (Inhibitor) QN_Morp_1->PI3K Inhibits

PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.

Experimental Protocols

Synthesis of 2-(3-morpholinophenyl)quinazolin-4(3H)-one (QN-Morp-1)

This protocol describes a two-step synthesis of the target compound starting from this compound.

Step 1: Synthesis of 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine

This step involves a Miyaura borylation to convert the aryl bromide into a boronic acid ester, a key intermediate for the subsequent Suzuki coupling.

  • Materials:

    • This compound

    • Bis(pinacolato)diboron (B2pin2)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

    • Potassium acetate (KOAc)

    • 1,4-Dioxane (anhydrous)

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

    • Add anhydrous 1,4-dioxane to the flask.

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Add Pd(dppf)Cl2 (0.03 eq) to the reaction mixture.

    • Heat the mixture to 80 °C and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine as a white solid.[4]

Step 2: Suzuki-Miyaura Cross-Coupling to Synthesize 2-(3-morpholinophenyl)quinazolin-4(3H)-one (QN-Morp-1)

This step couples the boronic acid ester with a halogenated quinazolinone core.

  • Materials:

    • 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine (from Step 1)

    • 2-Chloro-3H-quinazolin-4-one

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

    • Potassium carbonate (K2CO3)

    • 1,4-Dioxane and Water

  • Procedure:

    • To a microwave vial, add 2-chloro-3H-quinazolin-4-one (1.0 eq), 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine (1.2 eq), and potassium carbonate (2.5 eq).

    • Add a 4:1 mixture of 1,4-dioxane and water.

    • Degas the mixture with argon for 10 minutes.

    • Add Pd(PPh3)4 (0.05 eq) to the vial.

    • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 2-(3-morpholinophenyl)quinazolin-4(3H)-one (QN-Morp-1).[5]

Synthetic_Workflow Start This compound Step1 Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) Start->Step1 Intermediate Boronic Ester Intermediate Step1->Intermediate Step2 Suzuki Coupling (Pd(PPh3)4, K2CO3) Intermediate->Step2 Quinazolinone 2-Chloro-3H-quinazolin-4-one Quinazolinone->Step2 Product 2-(3-morpholinophenyl)quinazolin-4(3H)-one (QN-Morp-1) Step2->Product

Synthetic Workflow for QN-Morp-1.
In Vitro PI3Kα Kinase Assay

This protocol describes a luminescent kinase assay to determine the IC50 value of the synthesized inhibitor against PI3Kα.[6][7]

  • Materials:

    • Recombinant human PI3Kα (p110α/p85α)

    • PIP2/PS lipid vesicles (substrate)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase buffer (e.g., 25mM HEPES, pH 7.5, 10mM MgCl2, 2mM DTT)

    • QN-Morp-1 (serial dilutions in DMSO)

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of QN-Morp-1 in DMSO. Further dilute the compounds in kinase buffer.

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of PI3Kα enzyme solution (in kinase buffer containing PIP2/PS vesicles) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (in kinase buffer). The final ATP concentration should be at or near the Km for PI3Kα.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Kinase_Assay_Workflow Prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Dispense Dispense Inhibitor/Vehicle to 384-well plate Prep->Dispense AddEnzyme Add PI3Kα Enzyme and Substrate Dispense->AddEnzyme Incubate1 Incubate (15 min) AddEnzyme->Incubate1 AddATP Initiate Reaction (Add ATP) Incubate1->AddATP Incubate2 Incubate (60 min) AddATP->Incubate2 Stop Stop Reaction (Add ADP-Glo™ Reagent) Incubate2->Stop Incubate3 Incubate (40 min) Stop->Incubate3 Detect Add Kinase Detection Reagent Incubate3->Detect Incubate4 Incubate (30 min) Detect->Incubate4 Read Measure Luminescence Incubate4->Read Analyze Calculate IC50 Read->Analyze

In Vitro PI3Kα Kinase Assay Workflow.

Logical Relationship

The following diagram illustrates the logical relationship between the chemical building block, the synthetic strategy, the resulting inhibitor, and its biological application.

Logical_Relationship BuildingBlock This compound (Key Building Block) Strategy Synthetic Strategy (Suzuki-Miyaura Coupling) BuildingBlock->Strategy Enables Inhibitor Target Kinase Inhibitor (e.g., QN-Morp-1) Strategy->Inhibitor Yields Target Biological Target (PI3K/Akt/mTOR Pathway) Inhibitor->Target Modulates Application Therapeutic Application (e.g., Cancer Treatment) Target->Application Implicated in

Logical Relationship Diagram.

Conclusion

This compound serves as a highly versatile and valuable building block for the synthesis of potent kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. The straightforward incorporation of the 3-morpholinophenyl moiety via established cross-coupling methodologies allows for the efficient generation of diverse compound libraries for drug discovery programs. The provided protocols offer a solid foundation for researchers to explore the potential of this building block in developing novel and effective targeted therapies.

References

Application Notes and Protocols: Derivatization of 4-(3-Bromophenyl)morpholine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[1][2][3] The versatile nature of the morpholine ring, with its ability to act as a hydrogen bond acceptor and its conformational flexibility, makes it a valuable component in the design of novel therapeutics.[4][5][6] This document provides detailed protocols for the derivatization of a key intermediate, 4-(3-bromophenyl)morpholine, to generate a library of analogs for structure-activity relationship (SAR) studies.

The bromine atom on the phenyl ring of this compound serves as a versatile chemical handle for introducing a wide range of substituents through various cross-coupling reactions. This allows for a systematic exploration of the chemical space around the phenylmorpholine core, which is crucial for optimizing biological activity, selectivity, and drug-like properties. The primary methods for derivatization discussed herein are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are robust and widely used reactions in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

These application notes will guide researchers through the synthesis of diverse libraries of 4-(3-substituted-phenyl)morpholine derivatives and provide a framework for interpreting the resulting SAR data. The protocols are designed to be adaptable for various research and development applications, from initial hit-to-lead campaigns to lead optimization.

Derivatization Strategies for SAR Studies

The bromine atom at the 3-position of the phenyl ring in this compound is ideally suited for derivatization using palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of chemical moieties to probe the structure-activity relationships of the resulting compounds. The two most common and powerful methods for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

A general workflow for the derivatization and subsequent analysis is depicted below.

Derivatization Workflow cluster_synthesis Synthesis cluster_analysis Analysis A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) A->B C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C D Library of 4-(3-Arylphenyl)morpholine Derivatives B->D E Library of 4-(3-Aminophenyl)morpholine Derivatives C->E F Biological Screening (e.g., Kinase Assays, Receptor Binding Assays) D->F E->F G SAR Analysis F->G H Lead Optimization G->H

Caption: General workflow for the derivatization of this compound and subsequent SAR analysis.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids or esters.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.04 equivalents) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture), degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the aryl/heteroaryl boronic acid/ester (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the degassed 1,4-dioxane/water (4:1) solvent mixture.

  • In a separate vial, premix the palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) in a small amount of the degassed solvent and add this catalyst mixture to the reaction flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(3-arylphenyl)morpholine derivative.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand (0.03 equivalents)

  • Sodium tert-butoxide (NaOtBu) or other suitable base (1.4 equivalents)

  • Toluene or 1,4-dioxane, anhydrous and degassed

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 equivalents) and XPhos (0.03 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene or 1,4-dioxane to the Schlenk tube.

  • Add this compound (1.0 equivalent), the amine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to afford the desired 4-(3-aminophenyl)morpholine derivative.

Data Presentation and SAR Analysis

The derivatization of this compound allows for the systematic exploration of how different substituents at the 3-position of the phenyl ring affect biological activity. The following tables provide representative data from various studies on morpholine-containing compounds, illustrating potential SAR trends.

Table 1: SAR of Morpholine-Containing Kinase Inhibitors
Compound IDR-Group at Phenyl Position 3Kinase TargetIC₅₀ (nM)Reference
1a -HSrc>10,000[7]
1b 4-((2,4-dichlorophenyl)amino)-6-methoxy-3-quinolinecarbonitrile (via linker)Src3.8[7]
2a 2,4-dichloroaniline (via linker)PI3Kα5.0[8]
2b 2,4-dichloroaniline (via linker, modified scaffold)PI3Kα9.9[8]
3a -VEGFR-2>10 µM[9]
3b 3,4-dichlorophenyl (via oxadiazole linker)VEGFR-20.049 µM[9]

This table is a compilation of representative data and does not represent a single, contiguous study.

Analysis of Kinase Inhibitor SAR: The data suggests that for Src kinase inhibition, a large, substituted heterocyclic moiety at the 3-position of the phenyl ring can lead to a dramatic increase in potency (compare 1a and 1b ).[7] Similarly, for PI3K inhibitors, specific substitution patterns on an aniline moiety linked to the core structure are crucial for high potency.[8] For VEGFR-2 inhibition, the introduction of a 3,4-dichlorophenyl group via a linker significantly enhances activity, highlighting the importance of this substitution pattern.[9]

Table 2: SAR of Morpholine-Containing Dopamine D4 Receptor Antagonists
Compound IDR-Group at Phenyl Position 3 (or analogous position)D4 Receptor Kᵢ (nM)Reference
4a 4-chlorobenzyl36[10]
4b 3,4-dichlorophenyl27[11]
4c 3-chloro-4-fluorophenyl170[11]
4d 4-chloro-3-fluorophenyl19.1[11]

This table is a compilation of representative data and does not represent a single, contiguous study.

Analysis of Dopamine D4 Receptor Antagonist SAR: For dopamine D4 receptor antagonists, substitutions on a benzyl group attached to the morpholine nitrogen (analogous to derivatizing the phenyl ring) significantly impact binding affinity. A 4-chlorobenzyl group confers high potency.[10] Further exploration of dichlorophenyl and chlorofluorophenyl substitutions reveals that the position of the halogen atoms is critical, with a 4-chloro-3-fluorophenyl group being more potent than a 3-chloro-4-fluorophenyl group.[11]

Signaling Pathway Visualization

The derivatized compounds from this compound can be designed to target various signaling pathways implicated in diseases such as cancer. For instance, many kinase inhibitors target pathways like the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

PI3K-AKT-mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Morpholine Derivative (e.g., PI3K Inhibitor) Inhibitor->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a morpholine-based PI3K inhibitor.

Conclusion

This compound is a valuable starting material for the synthesis of diverse compound libraries for SAR studies. The protocols provided for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer robust and versatile methods for introducing a wide range of chemical functionalities. By systematically modifying the substituent at the 3-position of the phenyl ring and evaluating the biological activity of the resulting analogs, researchers can gain critical insights into the SAR for their target of interest. This information is essential for the rational design and optimization of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The morpholine scaffold continues to be a cornerstone in medicinal chemistry, and the derivatization strategies outlined here provide a clear path for its effective utilization in drug discovery programs.[12][13]

References

Application Notes and Protocols for N-arylation with 4-(3-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-arylation of amines using 4-(3-bromophenyl)morpholine. This reaction is a critical transformation in medicinal chemistry and drug development, as the resulting N-aryl morpholine scaffold is a common feature in a wide range of biologically active molecules. The choice of catalytic system is crucial for achieving high yields and purity. Two of the most powerful and widely used methods for this transformation, the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, are detailed below.

The Buchwald-Hartwig amination is known for its high efficiency, broad substrate scope, and tolerance of various functional groups, often proceeding under mild reaction conditions.[1][2] In contrast, the Ullmann condensation, a classical method, typically requires higher reaction temperatures but can be more cost-effective due to the use of copper catalysts.[3][4]

Data Presentation: Comparison of N-arylation Methods

The selection of the appropriate N-arylation method depends on factors such as the substrate scope, functional group tolerance, and cost considerations. The following table summarizes typical reaction parameters for the Buchwald-Hartwig and Ullmann N-arylation reactions.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium(0) or Palladium(II) precatalystsCopper(I) or Copper(II) salts
Ligand Phosphine-based (e.g., BINAP, XPhos)Diamines, amino alcohols, phenols
Base Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄)K₂CO₃, Cs₂CO₃
Solvent Anhydrous, aprotic (e.g., Toluene, Dioxane)Polar, aprotic (e.g., DMF, DMSO)
Temperature Room temperature to 120 °C100 °C to 200 °C
Reaction Time 2 to 24 hours12 to 48 hours
Advantages High yields, broad scope, mild conditionsLower catalyst cost
Disadvantages Higher catalyst and ligand costHarsher conditions, narrower scope

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of a primary or secondary amine with this compound using a palladium catalyst and a phosphine ligand.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., (±)-BINAP, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the amine, palladium precatalyst, phosphine ligand, and sodium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a general method for the N-arylation of a primary or secondary amine with this compound using a copper catalyst.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.5 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add this compound, the amine, copper(I) iodide, L-proline, and potassium carbonate.

  • Add anhydrous DMSO to the flask.

  • Place the reaction mixture in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously under an inert atmosphere and monitor its progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylated product.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Amine - Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor protein1 Kinase A receptor->protein1 Inhibition drug N-Aryl Morpholine Derivative drug->receptor protein2 Transcription Factor B protein1->protein2 Phosphorylation gene Target Gene Expression protein2->gene response Cellular Response (e.g., Apoptosis) gene->response

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(3-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-(3-Bromophenyl)morpholine. This versatile building block is a valuable starting material for the synthesis of a diverse range of 4-(3-arylphenyl)morpholine derivatives, many of which are of significant interest in medicinal chemistry and drug development. The protocols outlined herein cover Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. The general catalytic cycle for these transformations is depicted below.

General Palladium Cross-Coupling Cycle General Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n PdII R-Pd(II)-X(L_n) Pd0->PdII PdII_Nu R-Pd(II)-R'(L_n) PdII->PdII_Nu MX M-X PdII_Nu->Pd0 Product R-R' (Coupled Product) PdII_Nu->Product Reductive Elimination Reactant1 R-X (Aryl Halide) Reactant1->Pd0 Oxidative Addition Reactant2 R'-M (Nucleophile) Reactant2->PdII Transmetalation

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used in the synthesis of biaryl compounds.

Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(3-arylphenyl)morpholine.

Data Presentation
Arylboronic Acid PartnerProductTypical Yield Range (%)
Phenylboronic acid4-(Biphenyl-3-yl)morpholine85 - 95
4-Methoxyphenylboronic acid4-(4'-Methoxybiphenyl-3-yl)morpholine80 - 92
4-Methylphenylboronic acid4-(4'-Methylbiphenyl-3-yl)morpholine82 - 94
3-Thienylboronic acid4-(3-(Thiophen-3-yl)phenyl)morpholine75 - 88

Yields are based on analogous reactions reported in the literature and may vary depending on the specific conditions.

Suzuki_Coupling_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Reactants Add this compound, Arylboronic acid, and Base Add Catalyst Add Pd(OAc)2 and Ligand Add Reactants->Add Catalyst Inert Atmosphere Evacuate and Backfill with Inert Gas Add Catalyst->Inert Atmosphere Add Solvents Add Degassed Dioxane and Water Inert Atmosphere->Add Solvents Heat and Stir Heat to 90 °C with Stirring Add Solvents->Heat and Stir Monitor Progress Monitor by TLC/LC-MS Heat and Stir->Monitor Progress Quench and Extract Cool, Add Water, and Extract with EtOAc Monitor Progress->Quench and Extract Dry and Concentrate Wash, Dry, and Concentrate Organic Phase Quench and Extract->Dry and Concentrate Purify Column Chromatography Dry and Concentrate->Purify Final Product Final Product Purify->Final Product

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Experimental Protocol

This protocol is a general method for the Heck reaction of aryl bromides with alkenes, adapted for this compound.

Materials:

  • This compound

  • Alkene (e.g., Styrene, Ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand

  • Triethylamine (Et₃N) or another suitable base

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a Schlenk tube, dissolve this compound (1.0 mmol) and the alkene (1.2 mmol) in anhydrous DMF (5 mL).

  • Add triethylamine (1.5 mmol).

  • Add palladium(II) acetate (0.01 mmol, 1 mol%) and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion (typically 6-24 hours), cool the reaction to room temperature.

  • Pour the mixture into water (30 mL) and extract with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation
Alkene PartnerProductTypical Yield Range (%)
Styrene4-(3-Styrylphenyl)morpholine70 - 85
Ethyl acrylateEthyl 3-(3-(morpholino)phenyl)acrylate65 - 80
n-Butyl acrylaten-Butyl 3-(3-(morpholino)phenyl)acrylate70 - 88
Acrylonitrile3-(3-(Morpholino)phenyl)acrylonitrile60 - 75

Yields are based on analogous reactions and may require optimization.

Heck_Reaction_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L_2 PdII_Aryl Ar-Pd(II)-X(L_2) Pd0->PdII_Aryl PdII_Alkene Ar-Pd(II)-(Alkene)(L_2) PdII_Aryl->PdII_Alkene Pd_Intermediate R-CH2-CH(Ar)-Pd(II)-X(L) PdII_Alkene->Pd_Intermediate Migratory Insertion Product Ar-Alkene Pd_Intermediate->Product β-Hydride Elimination H-Pd(II)-X(L) H-Pd(II)-X(L) Pd_Intermediate->H-Pd(II)-X(L) BaseH Base-H+ Base Base Ar-X Ar-Br Ar-X->Pd0 Oxidative Addition Alkene Alkene Alkene->PdII_Aryl Coordination H-Pd(II)-X(L)->Pd0 H-Pd(II)-X(L)->BaseH

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of substituted alkynes.

Experimental Protocol

The following protocol is a general procedure for the Sonogashira coupling of aryl bromides.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF, anhydrous and degassed)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with saturated aqueous ammonium chloride solution, then with brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation
Alkyne PartnerProductTypical Yield Range (%)
Phenylacetylene4-(3-(Phenylethynyl)phenyl)morpholine80 - 95
1-Hexyne4-(3-(Hex-1-yn-1-yl)phenyl)morpholine75 - 90
Ethynyltrimethylsilane4-(3-((Trimethylsilyl)ethynyl)phenyl)morpholine85 - 98
Propargyl alcohol3-(3-(Morpholino)phenyl)prop-2-yn-1-ol70 - 85

Yields are based on analogous reactions and may require optimization.

Sonogashira_Coupling_Cycle Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_2 PdII_Aryl Ar-Pd(II)-X(L_2) Pd0->PdII_Aryl PdII_Alkyne Ar-Pd(II)-C≡CR'(L_2) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡CR' PdII_Alkyne->Product Reductive Elimination Ar-X Ar-Br Ar-X->Pd0 Oxidative Addition CuX Cu-X Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne Deprotonation Cu_Alkyne->PdII_Aryl H-C≡CR' Terminal Alkyne H-C≡CR'->CuX Coordination Base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Stille Coupling

The Stille coupling reaction involves the coupling of an organotin compound with an organic electrophile. It is known for its tolerance of a wide variety of functional groups.

Experimental Protocol

This protocol outlines a general procedure for the Stille coupling of aryl bromides.

Materials:

  • This compound

  • Organostannane (e.g., Tributyl(phenyl)stannane)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine or other suitable ligand

  • Lithium chloride (LiCl)

  • 1,4-Dioxane (anhydrous and degassed)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), the organostannane (1.1 mmol), and lithium chloride (3.0 mmol).

  • Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and the phosphine ligand (0.06 mmol, 6 mol%).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous, degassed 1,4-dioxane (10 mL).

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with diethyl ether, and wash with aqueous potassium fluoride solution to remove tin byproducts.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Data Presentation
Organostannane PartnerProductTypical Yield Range (%)
Tributyl(phenyl)stannane4-(Biphenyl-3-yl)morpholine75 - 90
Tributyl(vinyl)stannane4-(3-Vinylphenyl)morpholine70 - 85
Tributyl(thiophen-2-yl)stannane4-(3-(Thiophen-2-yl)phenyl)morpholine70 - 88
(Tributylstannyl)pyridine4-(3-(Pyridin-3-yl)phenyl)morpholine65 - 80

Yields are based on analogous reactions and may require optimization.

Stille_Coupling_Workflow Stille Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Reactants Add this compound, Organostannane, and LiCl Add Catalyst Add Pd2(dba)3 and Ligand Add Reactants->Add Catalyst Inert Atmosphere Evacuate and Backfill with Inert Gas Add Catalyst->Inert Atmosphere Add Solvent Add Degassed Dioxane Inert Atmosphere->Add Solvent Heat and Stir Heat to 100 °C with Stirring Add Solvent->Heat and Stir Monitor Progress Monitor by TLC/GC-MS Heat and Stir->Monitor Progress Cool and Dilute Cool and Dilute with Diethyl Ether Monitor Progress->Cool and Dilute Wash Wash with aq. KF, Water, and Brine Cool and Dilute->Wash Dry and Concentrate Dry and Concentrate Organic Phase Wash->Dry and Concentrate Purify Column Chromatography Dry and Concentrate->Purify Final Product Final Product Purify->Final Product Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl PdII_Amine [Ar-Pd(II)-NHR'R''](L_n)+ PdII_Aryl->PdII_Amine PdII_Amido Ar-Pd(II)-NR'R''(L_n) PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Product Ar-NR'R'' PdII_Amido->Product Reductive Elimination Ar-X Ar-Br Ar-X->Pd0 Oxidative Addition Amine HNR'R'' Amine->PdII_Aryl Coordination Base Base PI3K_Akt_mTOR_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway cluster_inhibitors Inhibition by 4-Arylphenylmorpholine Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 4-Arylphenylmorpholine Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Application Note: HPLC Analysis of 4-(3-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(3-Bromophenyl)morpholine is a synthetic organic compound and a key intermediate in the development of various pharmaceutical agents. Its purity and quantification are critical for ensuring the quality and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the separation, identification, and quantification of this compound in research and quality control settings. This document provides a comprehensive protocol for the analysis of this compound using a reverse-phase HPLC method with UV detection.

Principle of the Method

This method utilizes reverse-phase chromatography on a C18 stationary phase. The separation is achieved using a gradient elution with a mobile phase consisting of acetonitrile and water, with formic acid as a modifier to ensure good peak shape. The analyte is quantified by UV detection at a wavelength where the bromophenyl moiety exhibits strong absorbance.

Experimental Protocols

Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, and ultrapure water.

  • Reagents: Formic acid (analytical grade).

  • Standard: this compound reference standard.

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1 L of ultrapure water. Mix well and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 1 L of HPLC grade acetonitrile. Mix well and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving a known amount of the material containing this compound in acetonitrile to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (acetonitrile) to ensure the system is clean.

  • Inject the working standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the sample solution(s).

  • After the analysis is complete, flush the column with a high percentage of acetonitrile and then store it in an appropriate solvent as recommended by the manufacturer.

Data Analysis

Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Workflow Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Quantification node_prep node_prep node_analysis node_analysis node_data node_data node_result node_result A Prepare Mobile Phase (Aqueous & Organic) E System Equilibration (Stable Baseline) A->E B Prepare Standard Stock Solution (1 mg/mL) C Prepare Working Standards (Calibration Curve) B->C G Inject Standards C->G D Prepare Sample Solution H Inject Sample(s) D->H F Inject Blank E->F F->G G->H I Peak Identification (by Retention Time) G->I H->I J Generate Calibration Curve (Peak Area vs. Concentration) I->J K Calculate Concentration of Analyte in Sample J->K

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(3-bromophenyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable morpholine derivative. Below you will find a compilation of frequently asked questions and troubleshooting guides based on established synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

The most prevalent and industrially relevant method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction typically involves the cross-coupling of an aryl halide (such as 1,3-dibromobenzene or 3-bromoaniline) with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base. Another, albeit less common, method is the Ullmann condensation, which utilizes a copper catalyst, often at higher temperatures.[3]

Q2: What is the primary byproduct I should be aware of during a Buchwald-Hartwig synthesis of this compound?

A common and often significant byproduct in palladium-catalyzed aminations of aryl bromides is the hydrodehalogenated product, in this case, aniline. This occurs when the bromo group is replaced by a hydrogen atom. The formation of this byproduct is often attributed to a competing unproductive side reaction where a palladium hydride species is generated, which can then react with the aryl halide.

Q3: Can dimerization of the aryl halide be a significant issue?

Dimerization of the aryl halide to form a biphenyl species can occur, particularly in Ullmann-type reactions. In the context of the synthesis of this compound from 1,3-dibromobenzene, this would lead to the formation of brominated biphenyl derivatives. While generally less prevalent in well-optimized Buchwald-Hartwig reactions, it can still be observed, especially with certain catalyst systems or under non-optimal conditions.

Troubleshooting Guide

This troubleshooting guide is structured around a typical Buchwald-Hartwig synthesis of this compound.

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound[1]
  • Reactants: 1,3-Dibromobenzene and Morpholine

  • Catalyst: Palladium(0) dibenzylideneacetone (Pd2(dba)3)

  • Ligand: (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (R-BINAP)

  • Base: Sodium tert-butoxide (NaOtBu) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Solvent: Anhydrous Toluene

  • Temperature: 100 °C

  • Atmosphere: Argon

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound 1. Inactive Catalyst: The Pd(0) catalyst is sensitive to air and moisture.- Ensure all reagents and solvents are anhydrous. - Thoroughly degas the reaction mixture. - Use a glovebox or Schlenk line techniques for catalyst handling.
2. Inappropriate Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst deactivation or the formation of less active species.- Optimize the ligand-to-palladium ratio. Typically, a ratio of 1:1 to 2:1 (ligand:Pd) is effective.
3. Insufficient Base Strength or Solubility: The base is crucial for the deprotonation of the amine and regeneration of the catalyst.- Ensure the base is strong enough for the reaction. Sodium tert-butoxide is a common choice. - If base solubility is an issue, consider using a combination of bases or a different solvent system.
High Levels of Hydrodehalogenation Byproduct (Aniline) 1. Presence of Water or Protic Impurities: Water can be a source of protons for the hydrodehalogenation side reaction.- Use rigorously dried solvents and reagents.
2. Suboptimal Ligand Choice: The steric and electronic properties of the phosphine ligand significantly influence the competition between amination and hydrodehalogenation.- Screen different bulky electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) which are known to suppress this side reaction.
3. High Reaction Temperature or Prolonged Reaction Time: These conditions can favor the formation of palladium hydride species.- Attempt the reaction at a lower temperature. - Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.
Formation of Bis-arylated Morpholine 1. Incorrect Stoichiometry: An excess of the aryl bromide can lead to double arylation of the morpholine nitrogen.- Use a slight excess of morpholine relative to the aryl bromide.
Difficulty in Product Purification 1. Co-elution of Byproducts: The polarity of the desired product and some byproducts may be similar, making chromatographic separation challenging.- Optimize the eluent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step.

Quantitative Data Summary

Currently, specific quantitative data for byproduct formation in the synthesis of this compound is not widely available in the public domain. The table below presents a qualitative summary of potential byproducts and the synthetic routes where they are more commonly observed.

ByproductCommon Synthetic Route
Aniline (from hydrodehalogenation)Buchwald-Hartwig Amination
Brominated Biphenyls (from dimerization)Ullmann Condensation
Bis-arylated MorpholineBuchwald-Hartwig Amination

Visualizations

Experimental Workflow for Buchwald-Hartwig Synthesis

G Experimental Workflow for Buchwald-Hartwig Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reactants 1. Combine 1,3-Dibromobenzene, Morpholine, and Toluene catalyst 2. Add Pd2(dba)3, R-BINAP, and DBU reactants->catalyst base 3. Add Sodium tert-butoxide catalyst->base heat 4. Heat to 100°C under Argon base->heat monitor 5. Monitor reaction progress (TLC/GC-MS) heat->monitor quench 6. Quench reaction and extract with organic solvent monitor->quench purify 7. Purify by column chromatography quench->purify product This compound purify->product

Caption: A typical experimental workflow for the Buchwald-Hartwig synthesis of this compound.

Logical Relationship of Common Byproducts

G Potential Byproduct Formation Pathways A 1,3-Dibromobenzene + Morpholine B Desired Product: This compound A->B Buchwald-Hartwig or Ullmann C Hydrodehalogenation Byproduct: Aniline A->C Side reaction (Buchwald-Hartwig) D Dimerization Byproduct: Brominated Biphenyls A->D Side reaction (Ullmann) E Bis-arylation Byproduct B->E Further reaction with Aryl Bromide

Caption: Logical relationships of common byproducts in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 4-(3-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 4-(3-Bromophenyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via Buchwald-Hartwig amination?

Common impurities include unreacted starting materials such as 1,3-dibromobenzene and morpholine.[1] Residues from the catalytic system, including palladium species and phosphine ligands (e.g., BINAP), are also common.[2][3][4] Additionally, bases like DBU and sodium tert-butoxide, along with their byproducts, may be present.[1] A potential side-product is the dehalogenated starting material, bromobenzene.

Q2: My crude product is a dark-colored oil. What is the likely cause?

The dark color often indicates the presence of residual palladium catalyst, which can decompose to form palladium black, a fine black precipitate.[2] Incomplete reactions or the presence of other high molecular weight side products can also contribute to the dark coloration.

Q3: I am having trouble removing the palladium catalyst from my product. What are the recommended methods?

Filtration through a pad of celite can help remove palladium residues after diluting the reaction mixture with a solvent like ethyl acetate.[2] For more persistent palladium contamination, specialized silica-based scavengers with sulfur-containing functional groups can be effective.[2] Another approach involves treating the solution with activated carbon (e.g., Nuchar) in the presence of a chelating agent.[2]

Q4: Is crystallization a viable purification method for this compound?

While this compound is often described as a yellow oil, crystallization can still be a potential purification method, especially if the crude product is a solid or a viscous oil.[1] Success will depend on finding a suitable solvent or solvent system. For basic morpholine compounds, forming a salt, such as a hydrochloride, can often improve crystallization properties.

Q5: What are the general considerations for developing an HPLC purification method for this compound?

For basic compounds like this compound, reversed-phase HPLC is a common technique. A C18 column is a good starting point, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to improve peak shape) and an organic modifier like acetonitrile.[5]

Troubleshooting Guides

Silica Gel Column Chromatography

Issue: Product co-elutes with an impurity.

Potential CauseSuggested Solution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. A standard eluent for this compound is a 1:1 mixture of ethyl acetate and hexane.[1] Try a gradient elution, starting with a less polar mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity. This can help separate compounds with close Rf values.
Overloaded Column Too much crude material on the column can lead to poor separation. Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
Impurity has Similar Polarity If the impurity is structurally very similar to the product, separation on silica gel may be challenging. Consider an alternative purification technique such as preparative HPLC or crystallization.

Issue: Streaking of the product on the TLC plate and column.

Potential CauseSuggested Solution
Compound is too Polar for the Eluent The compound is strongly adsorbed to the silica gel. Add a small amount of a more polar solvent like methanol to the eluent (e.g., 1-5% methanol in dichloromethane).
Acidic or Basic Nature of the Compound The basic nitrogen of the morpholine ring can interact strongly with the acidic silica gel. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica and improve the peak shape.
Sample is too Concentrated A highly concentrated sample applied to the TLC plate can cause streaking. Dilute the sample before spotting it on the plate.
Crystallization

Issue: The compound "oils out" instead of crystallizing.

Potential CauseSuggested Solution
Solution is too Concentrated The solubility limit is exceeded too rapidly. Try using a more dilute solution and allow it to cool more slowly.
Melting Point of the Compound is Lower than the Boiling Point of the Solvent The compound is melting in the hot solvent. Use a lower-boiling point solvent or a solvent mixture.
Presence of Impurities Impurities can inhibit crystal lattice formation. Try to pre-purify the crude material by a quick filtration through a plug of silica gel to remove baseline impurities before attempting crystallization.

Issue: No crystals form upon cooling.

Potential CauseSuggested Solution
Solution is not Supersaturated Too much solvent was used. Carefully evaporate some of the solvent to increase the concentration and then try cooling again.
Nucleation is Slow Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. Adding a seed crystal of the pure compound, if available, is also very effective.
Inappropriate Solvent The compound may be too soluble in the chosen solvent even at low temperatures. Try adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly cloudy, then warm to clarify and cool slowly.

Data Presentation

Table 1: Physical Properties and Purity of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₂BrNO[1]
Molecular Weight 242.11 g/mol [1]
Appearance Yellow oil or clear brown liquid[1][6]
Reported Purity (Commercial) 95-96%[6][7]

Table 2: Suggested TLC and Column Chromatography Conditions

ParameterCondition
Stationary Phase Silica Gel 60 F254
Mobile Phase (Eluent) Ethyl Acetate / Hexane (1:1 v/v)[1]
Typical Rf Value ~0.2-0.4 (This is an estimated range for N-aryl morpholines in this solvent system and should be determined experimentally)
Visualization UV light (254 nm), or staining with potassium permanganate or other suitable stains.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and crack-free bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin eluting with the chosen solvent system (e.g., ethyl acetate/hexane 1:1).[1]

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound as a yellow oil.[1]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution at reflux for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude this compound column_chromatography Silica Gel Column Chromatography (EtOAc/Hexane) crude_product->column_chromatography Primary Method crystallization Crystallization crude_product->crystallization Alternative hplc Preparative HPLC crude_product->hplc For High Purity tlc TLC Analysis column_chromatography->tlc Monitor Fractions hplc_analysis Analytical HPLC column_chromatography->hplc_analysis Assess Purity crystallization->hplc_analysis hplc->hplc_analysis nmr NMR Spectroscopy hplc_analysis->nmr Confirm Structure troubleshooting_logic start Crude Product Impure check_impurities Identify Impurities (TLC, LC-MS, NMR) start->check_impurities palladium Palladium Residues? check_impurities->palladium starting_material Unreacted Starting Material? palladium->starting_material No remove_pd Filter through Celite Use Palladium Scavenger palladium->remove_pd Yes side_product Unknown Side Products? starting_material->side_product No optimize_chromatography Optimize Column Chromatography (Gradient Elution) starting_material->optimize_chromatography Yes try_crystallization Attempt Crystallization (Solvent Screen) side_product->try_crystallization Yes pure_product Pure Product remove_pd->pure_product optimize_chromatography->pure_product prep_hplc Use Preparative HPLC try_crystallization->prep_hplc If Fails prep_hplc->pure_product

References

Technical Support Center: Optimizing Suzuki Coupling of 4-(3-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-(3-Bromophenyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful reaction outcomes.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the Suzuki coupling of this compound and similar electron-rich aryl bromides.

Q1: My Suzuki coupling reaction is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki coupling reactions can stem from several factors. Here are the key areas to troubleshoot:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical. For electron-rich aryl bromides like this compound, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition step.[1] Consider screening different catalyst systems.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[2] The optimal base is often dependent on the solvent and substrates. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

  • Solvent Choice: The reaction solvent can significantly influence the outcome. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is commonly used. Anhydrous conditions can also be effective.

  • Reaction Temperature: While higher temperatures can promote the reaction, they may also lead to degradation of the catalyst or starting materials. Optimization of the temperature is often necessary.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[3] Ensuring the reaction is conducted under a strict inert atmosphere (argon or nitrogen) by properly degassing solvents and the reaction vessel is crucial.[3]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can this be minimized?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction. To mitigate this:

  • Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere to minimize oxygen levels.[3]

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can reduce the amount of Pd(II) present at the beginning of the reaction.

  • Controlled Reagent Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can help to minimize its homocoupling.

Q3: My starting material, this compound, is being consumed, but the desired product is not forming. What is the likely side reaction?

A3: If the aryl bromide is consumed without the formation of the desired product, dehalogenation (replacement of the bromine atom with a hydrogen atom) is a probable side reaction. This can be influenced by:

  • Hydrogen Source: Ensure that solvents are anhydrous and consider using a non-protic solvent system.

  • Base and Temperature: The choice of base and high reaction temperatures can sometimes promote dehalogenation. Lowering the temperature or screening different bases may be beneficial.

Q4: How do I choose the optimal catalyst and ligand for the Suzuki coupling of this compound?

A4: For an electron-rich aryl bromide like this compound, the oxidative addition of the C-Br bond to the palladium center can be sluggish. To overcome this, bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the Pd(0) species and promote the oxidative addition step. Examples of such ligands include trialkylphosphines (e.g., PCy₃, P(t-Bu)₃) and biaryl phosphine ligands (e.g., XPhos, SPhos).[1][2] Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) are often used as they are more stable and are reduced in situ to the active Pd(0) catalyst.

Data Presentation: Catalyst and Ligand Performance

The following tables summarize representative data for the Suzuki coupling of aryl bromides with various boronic acids, providing a starting point for reaction optimization. Note that optimal conditions can be substrate-specific.

Table 1: Effect of Different Catalysts and Ligands on Yield

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference Substrate
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O100854-Bromotoluene
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene100924-Bromoanisole
Pd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane100952-Bromopyridine
Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄THF/H₂O80883-Bromopyridine

Disclaimer: The data in this table is compiled from various sources for illustrative purposes and may not be directly transferable to the coupling of this compound without optimization.

Table 2: Influence of Base and Solvent on Reaction Yield

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference Substrate
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9088Phenylboronic acid & Aryl Bromide
Pd(OAc)₂/SPhosK₃PO₄Toluene11095Phenylboronic acid & Aryl Bromide
Pd(dppf)Cl₂Cs₂CO₃DMF12091Heteroarylboronic acid & Aryl Bromide
Pd(OAc)₂/PCy₃K₂CO₃THF/H₂O8085Phenylboronic acid & Aryl Bromide

Disclaimer: The data in this table is compiled from various sources for illustrative purposes and may not be directly transferable to the coupling of this compound without optimization.

Experimental Protocols

Below is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. This should be considered a starting point, and optimization of specific parameters is highly recommended.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'B(OR)2 Base PdII_ArAr Ar-Pd(II)Ln-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

General Experimental Workflow for Suzuki Coupling

Suzuki_Workflow General Experimental Workflow for Suzuki Coupling Start Start Reagents 1. Combine Reactants: This compound, Boronic Acid, Catalyst, Base Start->Reagents Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reagents->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat and Stir Solvent->React Monitor 5. Monitor Reaction Progress (TLC, LC-MS) React->Monitor Workup 6. Reaction Work-up: Quench, Extract, Wash Monitor->Workup Reaction Complete Purify 7. Purify Product (Column Chromatography) Workup->Purify End End Purify->End

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield in Suzuki Coupling Problem Low or No Yield CheckCatalyst Check Catalyst/Ligand Activity - Use fresh catalyst - Screen different ligands Problem->CheckCatalyst CheckBase Evaluate Base - Screen different bases (K2CO3, K3PO4, Cs2CO3) Problem->CheckBase CheckSolvent Assess Solvent System - Ensure proper degassing - Try different solvents Problem->CheckSolvent CheckTemp Optimize Temperature - Lower or raise temperature Problem->CheckTemp CheckInert Verify Inert Atmosphere - Degas solvents thoroughly - Purge vessel properly Problem->CheckInert Solution Improved Yield CheckCatalyst->Solution CheckBase->Solution CheckSolvent->Solution CheckTemp->Solution CheckInert->Solution

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Buchwald-Hartwig Reactions with 4-(3-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with the Buchwald-Hartwig amination of 4-(3-Bromophenyl)morpholine.

Troubleshooting Guide

Question: Why is my reaction yield low or why is there no product formation?

Answer:

Low or no yield in a Buchwald-Hartwig reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Inactive Catalyst: The active form of the catalyst is a Pd(0) species.[1] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it may not be efficiently reduced to Pd(0).[2]

    • Solution: Ensure your reagents and solvents are of high quality and free of oxidizing impurities. Consider using a Pd(0) source like Pd₂(dba)₃ or employing a pre-catalyst that readily forms the active Pd(0) species.[2] Ensure the phosphine ligand is not degraded; some are air-sensitive.

  • Inappropriate Ligand Choice: The choice of phosphine ligand is critical for a successful reaction.[3] Bulky, electron-rich phosphine ligands are often required to promote the key steps of oxidative addition and reductive elimination.[4]

    • Solution: For aryl bromides, ligands like XPhos, BINAP, and DPPF are often effective.[5][6] If one ligand is not yielding good results, screening a variety of ligands is a common optimization strategy.[7]

  • Incorrect Base: The base plays a crucial role in deprotonating the amine, facilitating its coordination to the palladium center.[5] A base that is too weak may not be effective, while an overly strong base can lead to side reactions.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong, non-nucleophilic base for this reaction.[6] Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be effective, depending on the specific substrates.[1] The choice of base can also be influenced by the solvent.[8]

  • Solvent Issues: The solvent must be anhydrous and deoxygenated. The presence of water or oxygen can deactivate the catalyst.

    • Solution: Use a high-quality anhydrous solvent. Degas the solvent thoroughly by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. Common solvents for this reaction include toluene, dioxane, and THF.[5]

  • Suboptimal Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures to facilitate the reaction kinetics.[5]

    • Solution: If the reaction is sluggish, consider increasing the temperature, typically in the range of 80-110 °C.[6] Monitor for potential decomposition of starting materials or products at higher temperatures.

Question: My reaction is producing significant side products. What could be the cause?

Answer:

Side product formation often points to competing reaction pathways. Identifying the side products can provide clues to the underlying issue.

Possible Side Reactions & Solutions:

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of morpholinobenzene. This can occur if there are sources of active hydrogen in the reaction mixture or due to a competing pathway involving β-hydride elimination.[4]

    • Solution: Ensure all reagents and solvents are scrupulously dry. The choice of ligand can also influence the extent of this side reaction.[1]

  • Homocoupling of the Aryl Bromide: This leads to the formation of biphenyl derivatives.

    • Solution: This is often a result of suboptimal catalyst conditions. Re-evaluating the palladium source, ligand, and ligand-to-metal ratio can help minimize this side reaction.

Question: The reaction seems to stall before completion. What should I do?

Answer:

A stalled reaction can indicate catalyst deactivation or a change in reaction conditions over time.

Possible Causes & Solutions:

  • Catalyst Decomposition: The catalytic species may not be stable over the entire course of the reaction, especially at high temperatures.

    • Solution: Consider adding a fresh portion of the catalyst and ligand to the reaction mixture. Alternatively, using a more robust pre-catalyst system could improve stability.

  • Insufficient Base: If the reaction generates acidic byproducts, the base may be consumed over time, leading to a drop in pH and catalyst deactivation.

    • Solution: Ensure a sufficient excess of the base is used from the start of the reaction.

Frequently Asked Questions (FAQs)

What is the general mechanism of the Buchwald-Hartwig amination?

The reaction proceeds through a catalytic cycle involving a palladium catalyst.[6] The key steps are:

  • Oxidative Addition: The aryl halide (this compound) adds to the Pd(0) catalyst to form a Pd(II) complex.[5]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine's nitrogen atom.[1]

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.[5]

Which palladium precursor and ligand should I start with?

For the amination of an aryl bromide like this compound, a good starting point is to use Pd₂(dba)₃ as the palladium source and a bulky, electron-rich phosphine ligand such as XPhos or BINAP.[6]

How do I properly set up the reaction to ensure anhydrous and anaerobic conditions?

All glassware should be oven-dried or flame-dried under vacuum. The reaction should be assembled in a glovebox or using Schlenk line techniques under an inert atmosphere of argon or nitrogen.[6] Solvents and liquid reagents should be transferred via syringe.

Data Presentation

Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination of Aryl Bromides
ParameterRecommended RangeNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Pd(0) sources are often preferred.
Catalyst Loading 1-5 mol%Higher loadings may be needed for challenging substrates.[9]
Ligand XPhos, SPhos, BINAP, DPPFBulky, electron-rich ligands are generally more effective.[4]
Ligand/Palladium Ratio 1:1 to 2:1The optimal ratio can depend on the specific ligand and substrate.
Base NaOt-Bu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is typically required.[5]
Base Stoichiometry 1.2-2.0 equivalentsAn excess of base is generally used.
Solvent Toluene, Dioxane, THFMust be anhydrous and deoxygenated.[5]
Temperature 25-110 °CHigher temperatures often lead to faster reactions.[5]
Reaction Time 2-24 hoursMonitor by TLC or GC-MS for completion.[6]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 0.02 mmol Pd₂(dba)₃), the phosphine ligand (e.g., 0.04 mmol XPhos), and the base (e.g., 1.4 mmol sodium tert-butoxide).[6]

  • Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol) to the Schlenk tube.

  • Add the anhydrous, deoxygenated solvent (5 mL) via syringe.[6]

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).[6]

  • Stir the reaction mixture vigorously for the required time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.[6]

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.[6]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Pd(II)_Complex Ar-Pd(II)(Br)L₂ Ox_Add->Pd(II)_Complex Amine_Coord Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coord Amido_Complex Ar-Pd(II)(NR'R'')L₂ Amine_Coord->Amido_Complex HBase [H-Base]⁺Br⁻ Amine_Coord->HBase Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd(0)L2 Product Ar-NR'R'' Red_Elim->Product ArBr Ar-Br (this compound) ArBr->Ox_Add Amine HNR'R'' Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes catalyst_solutions Solutions: - Use Pd(0) source (e.g., Pd₂(dba)₃) - Screen different ligands - Check ligand quality check_catalyst->catalyst_solutions No check_reagents Are reagents pure and dry? check_conditions->check_reagents Yes conditions_solutions Solutions: - Increase temperature - Screen different bases - Ensure inert atmosphere check_conditions->conditions_solutions No reagents_solutions Solutions: - Use anhydrous, degassed solvent - Purify starting materials - Use fresh reagents check_reagents->reagents_solutions No success Reaction Successful check_reagents->success Yes catalyst_solutions->check_conditions conditions_solutions->check_reagents reagents_solutions->success

Caption: A workflow for troubleshooting failed Buchwald-Hartwig reactions.

References

Preventing hydrodehalogenation side reaction in 4-(3-Bromophenyl)morpholine coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the coupling reactions of 4-(3-Bromophenyl)morpholine, with a specific focus on preventing the undesired hydrodehalogenation side reaction.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem in my coupling reaction?

A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on your this compound is replaced by a hydrogen atom, leading to the formation of 4-phenylmorpholine. This side reaction reduces the yield of your desired coupled product and introduces an impurity that can be challenging to separate, complicating the purification process.

Q2: What are the primary causes of hydrodehalogenation?

A2: The formation of palladium hydride (Pd-H) species is the primary culprit behind hydrodehalogenation. Several factors can contribute to the generation of these species:

  • Presence of a Hydride Source: Trace amounts of water, alcohols (if used as a solvent or present as an impurity), or even the amine coupling partner can act as a source of hydride.

  • Choice of Base: Certain bases, particularly strong alkoxides like sodium tert-butoxide, can promote the formation of Pd-H species, especially at elevated temperatures.

  • Ligand Choice: The electronic and steric properties of the phosphine ligand on the palladium catalyst play a crucial role. Some ligands may favor pathways that lead to the formation of palladium hydrides.

  • Reaction Temperature: Higher reaction temperatures can accelerate the rate of hydrodehalogenation.

Q3: How does the choice of palladium catalyst and ligand affect the hydrodehalogenation side reaction?

A3: The catalyst system is critical. Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos), are often employed to promote the desired C-N bond formation and suppress hydrodehalogenation. These ligands can facilitate the reductive elimination step of the catalytic cycle, which forms the desired product, making it faster than the competing hydrodehalogenation pathway. The choice between ligands like XPhos and RuPhos can be substrate-dependent, with RuPhos sometimes being more effective for coupling with secondary amines like morpholine.

Q4: Can the choice of base influence the amount of hydrodehalogenation byproduct?

A4: Absolutely. While a strong base is necessary to deprotonate the amine and facilitate the catalytic cycle, it can also contribute to hydrodehalogenation. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are commonly used but can also act as a source of hydrides. Weaker inorganic bases, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), are often a better choice to minimize this side reaction, although they may require higher reaction temperatures or longer reaction times.

Q5: What is the role of the solvent in preventing hydrodehalogenation?

A5: The solvent can significantly impact the reaction outcome. Protic solvents, such as alcohols, should generally be avoided as they can be a direct source of hydrides. Aprotic solvents are preferred. Toluene and dioxane are commonly used and are generally good choices for minimizing hydrodehalogenation. It is also crucial to use anhydrous and degassed solvents to eliminate water and oxygen, which can contribute to catalyst decomposition and side reactions.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and minimize the hydrodehalogenation of this compound in your coupling reactions.

Issue Potential Cause Recommended Solution
High percentage of 4-phenylmorpholine byproduct Suboptimal Ligand Screen different bulky, electron-rich phosphine ligands. Consider switching from a general-purpose ligand to one known to be effective for C-N coupling with secondary amines, such as RuPhos or BrettPhos .
Inappropriate Base Replace strong alkoxide bases (e.g., NaOtBu) with a weaker inorganic base like K₃PO₄ or Cs₂CO₃ . If an alkoxide is necessary, consider using a bulkier one like lithium bis(trimethylsilyl)amide (LiHMDS) which can sometimes reduce side reactions.
Presence of Hydride Donors Ensure all reagents and solvents are strictly anhydrous and degassed . Avoid using alcohol-based solvents. Dry solvents over molecular sieves and degas with argon or nitrogen sparging or through freeze-pump-thaw cycles.
High Reaction Temperature Lower the reaction temperature. While this may slow down the reaction, it can significantly reduce the rate of hydrodehalogenation. Monitor the reaction progress over a longer period.
Low or no conversion of starting material Catalyst Inactivity Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure the efficient generation of the active Pd(0) species. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).
Incorrect Base Strength If you have switched to a weaker base and are seeing low conversion, the basicity may be insufficient. A careful screening of bases is recommended. You might need to find a balance between sufficient reactivity and minimal side reactions.
Reaction mixture turns black (Palladium black) Catalyst Decomposition This indicates the formation of inactive palladium nanoparticles. This is often caused by the presence of oxygen. Ensure rigorous degassing of all reagents and the reaction vessel. Using bulky phosphine ligands can also help stabilize the palladium catalyst and prevent aggregation.
Illustrative Data on Reaction Condition Optimization

The following table provides an illustrative comparison of how different reaction parameters can influence the product distribution in a typical Buchwald-Hartwig amination of an aryl bromide with a secondary amine. Note: This data is representative and based on general trends observed in the literature for similar substrates. Optimal conditions for this compound may vary and require experimental verification.

Catalyst System Base Solvent Temp (°C) Desired Product Yield (%) Hydrodehalogenation Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene100~75-85~10-20
Pd₂(dba)₃ / RuPhos NaOtBuToluene100~85-95 ~5-10
Pd₂(dba)₃ / RuPhosK₃PO₄ Dioxane110~90-98 < 5
Pd₂(dba)₃ / RuPhosCs₂CO₃Dioxane110~88-96< 5
RuPhos Pd G3K₃PO₄t-Amyl Alcohol100~90-97< 5

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrodehalogenation in the Buchwald-Hartwig Amination of this compound

This protocol is optimized for minimizing the hydrodehalogenation side product by using a bulky phosphine ligand and an inorganic base.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine coupling partner (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, Pd₂(dba)₃, RuPhos, and K₃PO₄.

  • Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add the anhydrous, degassed 1,4-dioxane via syringe.

  • Add the amine coupling partner via syringe.

  • Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Quantification of Product and Byproduct Ratio by GC-MS

This protocol outlines a general method for determining the ratio of the desired coupled product to the hydrodehalogenated byproduct, 4-phenylmorpholine.

Instrumentation and Columns:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is generally suitable.

Sample Preparation:

  • After the reaction is complete, take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, 1 mL).

  • Filter the diluted sample through a small plug of silica gel or a syringe filter to remove solid particles.

GC-MS Method:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Carrier Gas: Helium, constant flow rate of 1 mL/min.

  • MS Detector: Electron Ionization (EI) mode. Scan range of 50-500 m/z.

Data Analysis:

  • Identify the peaks corresponding to this compound (starting material), the desired coupled product, and 4-phenylmorpholine (hydrodehalogenation byproduct) based on their retention times and mass spectra.

  • Integrate the peak areas for the desired product and the hydrodehalogenation byproduct.

  • Calculate the relative percentage of each compound to determine the product-to-byproduct ratio. For more accurate quantification, a calibration curve with authentic standards should be prepared.

Visualizations

Catalytic_Cycle Figure 1. Competing Pathways in Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord HNR'R'', Base PdH L_n-Pd(II)-H(Br) PdII->PdH Hydride Transfer PdAmido Ar-Pd(II)-NR'R''(L_n) AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Desired Product (Ar-NR'R'') RedElim->Product RedElimH Reductive Elimination of Ar-H PdH->RedElimH HydrideSource Hydride Source (e.g., H₂O, Base) HydrideSource->PdH RedElimH->Pd0 Regeneration Byproduct Hydrodehalogenation Byproduct (Ar-H) RedElimH->Byproduct

Caption: Figure 1. Competing Pathways in Buchwald-Hartwig Amination.

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Hydrodehalogenation Start High Hydrodehalogenation Observed? CheckLigand Is the Ligand Optimal? (e.g., RuPhos for sec-amines) Start->CheckLigand Yes CheckBase Is a Strong Alkoxide Base Being Used? CheckLigand->CheckBase Yes ScreenLigands Action: Screen Bulky Electron-Rich Ligands (RuPhos, BrettPhos) CheckLigand->ScreenLigands No CheckReagents Are Solvents & Reagents Strictly Anhydrous & Degassed? CheckBase->CheckReagents No SwitchBase Action: Switch to a Weaker Inorganic Base (K₃PO₄ or Cs₂CO₃) CheckBase->SwitchBase Yes CheckTemp Is the Reaction Temperature > 100°C? CheckReagents->CheckTemp Yes DryReagents Action: Use Anhydrous, Degassed Solvents and Reagents. Avoid Protic Solvents. CheckReagents->DryReagents No LowerTemp Action: Lower Reaction Temperature and Increase Reaction Time. CheckTemp->LowerTemp Yes Monitor Monitor Reaction by GC-MS and Re-evaluate CheckTemp->Monitor No ScreenLigands->Monitor SwitchBase->Monitor DryReagents->Monitor LowerTemp->Monitor

Caption: Figure 2. Troubleshooting Workflow for Hydrodehalogenation.

Degradation of 4-(3-Bromophenyl)morpholine in solution and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 4-(3-Bromophenyl)morpholine in solution. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Troubleshooting Guide: Degradation of this compound in Solution

Researchers may encounter issues with the stability of this compound solutions, leading to inconsistent experimental results. This guide addresses common problems and provides systematic solutions.

Issue Potential Cause Recommended Solution
Loss of compound potency or inconsistent analytical results over time. Chemical Degradation: The compound may be degrading in the chosen solvent or under the experimental conditions.- Solvent Selection: Use aprotic, anhydrous solvents (e.g., DMSO, DMF, Dioxane) for stock solutions. Avoid protic solvents like methanol or water for long-term storage, as they can participate in hydrolysis or other degradation reactions. - Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. Aliquot solutions to avoid repeated freeze-thaw cycles. - Inert Atmosphere: For sensitive experiments, prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of Degradation Products: The compound is breaking down into new chemical entities.- Forced Degradation Study: Conduct a forced degradation study to intentionally degrade the compound under controlled stress conditions (acidic, basic, oxidative, photolytic, thermal). This will help to generate and identify potential degradation products. - Analytical Method Development: Use a stability-indicating analytical method, such as a gradient HPLC or UPLC method, that can resolve the parent compound from all potential degradation products. Mass spectrometry (LC-MS) is crucial for the identification of unknown peaks.
Discoloration of the solution (e.g., turning yellow or brown). Oxidation or Photodegradation: Exposure to air (oxygen) or light can lead to the formation of colored byproducts.- Light Protection: Use amber-colored vials or wrap containers with aluminum foil to protect solutions from light. - Antioxidants: If compatible with the experimental setup, consider the addition of a small amount of an antioxidant (e.g., BHT), though this should be validated to ensure it does not interfere with the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound might degrade in solution?

A1: While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure, the following are the most probable degradation routes:

  • Oxidation: The nitrogen atom in the morpholine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for morpholine-containing compounds.[1]

  • Photodegradation: The bromophenyl group can absorb UV light, potentially leading to the cleavage of the carbon-bromine bond or other photochemical reactions. Aromatic halides are known to be susceptible to photodegradation.

  • Hydrolysis: Although the N-aryl bond is generally stable, under strong acidic or basic conditions, hydrolysis could potentially occur, leading to the cleavage of the bond between the phenyl ring and the morpholine nitrogen.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure the stability of this compound solutions, the following storage conditions are recommended:

Storage Parameter Recommendation
Solvent Anhydrous, aprotic solvents such as DMSO or DMF.
Temperature -20°C for short-term storage (days to weeks) and -80°C for long-term storage (months).
Light Protect from light by using amber vials or by wrapping the container in aluminum foil.
Atmosphere For maximum stability, especially for long-term storage, solutions can be purged with an inert gas like argon or nitrogen before sealing.
Container Use tightly sealed containers to prevent solvent evaporation and moisture absorption.

Q3: How can I perform a forced degradation study to understand the stability of my compound?

A3: A forced degradation study, also known as stress testing, is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][3] Below is a general protocol.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Solvents: Acetonitrile, Water (HPLC grade), DMSO (anhydrous)

  • Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Equipment: HPLC-UV/MS, pH meter, heating block/oven, photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours in the dark.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC-UV/MS method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Identify and quantify the parent compound and any new peaks (degradation products).

    • Use the mass spectral data to propose structures for the degradation products.

Table of Forced Degradation Conditions and Expected Observations

Stress Condition Reagents/Parameters Potential Degradation Products
Acid Hydrolysis0.1 M HCl, 60°CCleavage of the N-C bond (unlikely under mild conditions)
Base Hydrolysis0.1 M NaOH, RTCleavage of the N-C bond (unlikely under mild conditions)
Oxidation3% H₂O₂, RTN-oxide of the morpholine ring
Thermal80°CGeneral decomposition
PhotolyticUV/Visible lightDebromination, other rearrangements of the aromatic ring

Visualizations

Logical Workflow for Investigating Degradation

cluster_investigation Troubleshooting Workflow start Inconsistent Experimental Results Observed check_stability Suspect Compound Degradation start->check_stability forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_stability->forced_degradation analytical_method Develop/Validate Stability- Indicating Analytical Method (HPLC/LC-MS) forced_degradation->analytical_method identify_products Identify Degradation Products and Pathways analytical_method->identify_products optimize_conditions Optimize Storage and Experimental Conditions identify_products->optimize_conditions end Consistent and Reliable Experimental Results optimize_conditions->end

Caption: A logical workflow for troubleshooting and addressing the degradation of this compound.

Potential Degradation Pathways

parent This compound n_oxide N-Oxide Derivative parent->n_oxide Oxidation (e.g., H₂O₂) debrominated 4-Phenylmorpholine parent->debrominated Photodegradation (UV/Vis) ring_opened Ring-Opened Products parent->ring_opened Harsh Hydrolysis (Strong Acid/Base)

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Technical Support Center: Column Chromatography Purification of 4-(3-Bromophenyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-(3-bromophenyl)morpholine derivatives via column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives show significant peak tailing or streaking during silica gel chromatography?

A1: Morpholine-containing compounds are basic due to the nitrogen atom in the heterocyclic ring. This basicity can lead to strong interactions with the acidic silanol groups (Si-OH) on the surface of silica gel.[1] This secondary interaction can cause poor separation, low recovery, and asymmetrical peak shapes such as tailing or streaking.[1]

Q2: How can I prevent peak tailing and improve the separation of my basic morpholine derivative?

A2: To minimize the interaction with acidic silica gel, you can add a small amount of a basic modifier to your eluent system. A common and effective strategy is to add 0.1-2% triethylamine (Et₃N) to the mobile phase.[1] This neutralizes the acidic sites on the silica, leading to improved peak shape and better recovery.[1]

Q3: What is a good starting point for selecting a solvent system for TLC analysis and column chromatography?

A3: A good starting point for many N-aryl morpholine derivatives is a solvent system consisting of ethyl acetate and hexanes. For moderately polar compounds, begin with mixtures ranging from 10-50% ethyl acetate in hexane. For more polar derivatives, a combination of dichloromethane (DCM) and methanol (MeOH) can be effective.[2] Always aim for an Rf value between 0.2 and 0.4 for the target compound on the TLC plate to ensure good separation on the column.

Q4: My compound is not very soluble in the chosen eluent. How should I load it onto the column?

A4: If your compound has poor solubility in the eluent, you should use the "dry loading" method. Dissolve your crude product in a suitable solvent (like DCM or acetone), add a small amount of silica gel (approximately 10-20 times the mass of your sample), and then remove the solvent by rotary evaporation to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q5: What should I do if my compound does not move from the baseline, even with a highly polar solvent system?

A5: If your compound is strongly adsorbed to the silica, it indicates very high polarity. In such cases, standard silica gel chromatography may not be suitable. You should consider alternative techniques such as reverse-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. Another option is Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the separation of very polar compounds.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing/Streaking The basic morpholine nitrogen is interacting strongly with acidic silica gel.[1]Add a basic modifier like triethylamine (0.1-2%) or ammonia (in methanol) to your eluent.[1]
Poor Separation of Compound from Impurities The chosen eluent system has poor selectivity for the compounds.Optimize the solvent system by trying different solvent combinations (e.g., ethyl acetate/hexanes, DCM/methanol, or adding a third solvent like toluene for aromatic compounds). Run a solvent gradient during elution, starting with a low polarity and gradually increasing it.
Compound Elutes Too Quickly (High Rf) The eluent is too polar for the compound.Decrease the polarity of the eluent system (e.g., increase the percentage of hexane in an ethyl acetate/hexane mixture).
Compound is Stuck on the Column (Low/No Rf) The eluent is not polar enough to displace the compound from the silica. The compound may have degraded on the silica gel.Gradually and significantly increase the polarity of your eluent. If the compound still doesn't elute, it may have decomposed. Test for compound stability on a TLC plate before running the column.
Low Recovery of the Product The compound is irreversibly binding to the silica gel. The compound is co-eluting with an impurity.Add triethylamine to the eluent to prevent irreversible binding. Re-evaluate the TLC and choose a solvent system that provides better separation between your product and the impurity.
Cracks or Bubbles in the Silica Bed Improper column packing. The heat of adsorption of the solvent is causing bubbling.Pack the column carefully as a slurry to ensure a homogenous bed. Pack the column with a less polar solvent first, then equilibrate with the running eluent.

Experimental Protocols & Data

Protocol 1: General Flash Column Chromatography of this compound

This protocol is based on the reported synthesis and purification of this compound.[3]

  • Eluent Selection: Prepare a solvent system of ethyl acetate:hexane (1:1). On a TLC plate, this should give the target compound an Rf value suitable for separation.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. Carefully pipette the solution onto the top of the silica bed.

  • Elution: Begin eluting with the ethyl acetate:hexane (1:1) mixture, maintaining a constant flow.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification of a More Polar Morpholine Derivative

This protocol is adapted for more polar derivatives, as seen in the purification of certain morpholine-bearing quinoline compounds.[2]

  • Eluent Selection: Use a solvent system of dichloromethane:methanol (10:1). Add 0.5% triethylamine if peak tailing is observed on the analytical TLC.

  • Column Packing: Pack a column with silica gel using a slurry of the initial eluent.

  • Sample Loading: Load the sample dissolved in a minimal amount of DCM.

  • Elution: Elute with the DCM:MeOH mixture. If separation is difficult, a gradient elution can be employed, gradually increasing the percentage of methanol.

  • Fraction Collection & Isolation: Collect and analyze fractions by TLC. Combine pure fractions and remove the solvent under reduced pressure.

Representative Purification Data
CompoundEluent SystemStationary PhaseTypical YieldPurityReference
This compoundEthyl Acetate : Hexane (1:1)Silica Gel71%>95%[3]
Morpholine-bearing Quinoline DerivativesDichloromethane : Methanol (10:1)Silica Gel39%>95%[2]

Visualizations

G Experimental Workflow for Column Chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis & Solvent Selection Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: A typical experimental workflow for purifying this compound derivatives.

G Troubleshooting Decision Tree Start Problem with Purification? Tailing Peak Tailing or Streaking? Start->Tailing PoorSep Poor Separation? Start->PoorSep NoElution Compound Not Eluting? Start->NoElution Tailing->PoorSep No AddBase Add 0.1-2% Triethylamine to Eluent Tailing->AddBase Yes PoorSep->NoElution No OptimizeSolvent Optimize Solvent System (Different Polarity/Solvents) PoorSep->OptimizeSolvent Yes Gradient Use a Gradient Elution PoorSep->Gradient NoElution->Tailing No IncreasePolarity Increase Eluent Polarity Drastically NoElution->IncreasePolarity Yes ReversePhase Consider Reverse-Phase Chromatography IncreasePolarity->ReversePhase If still no elution

Caption: A troubleshooting decision tree for common issues in column chromatography.

References

Technical Support Center: Palladium Catalyst Removal in the Synthesis of 4-(3-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual palladium catalyst from the reaction mixture of 4-(3-Bromophenyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing residual palladium catalyst after the synthesis of this compound?

A1: Several methods are commonly employed to remove palladium catalysts from the reaction mixture. The choice of method depends on factors such as the nature of the palladium species (homogeneous or heterogeneous), the desired level of purity, and the scale of the reaction. The most prevalent techniques include:

  • Filtration: This is a straightforward method for removing heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium metal. The reaction mixture is typically diluted with a suitable solvent and passed through a pad of filter aid like Celite®.[1]

  • Column Chromatography: A widely used and effective method for removing both homogeneous and heterogeneous palladium catalysts along with other impurities.[1][2][3] The crude product is purified on a silica gel column, with the palladium species typically having a different retention factor than the desired product.[1][2]

  • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent that can effectively remove dissolved palladium species.[4][5][6][7] However, it can sometimes lead to product loss due to non-specific adsorption.[3][6]

  • Palladium Scavengers: These are solid-supported materials with functional groups that have a high affinity for palladium, such as thiols, amines, or triazines.[4][8][9] They offer high selectivity and are easily removed by filtration, often resulting in high product recovery.[3][10]

  • Crystallization: Purifying the final product by crystallization can leave palladium impurities behind in the mother liquor.[4]

Q2: I'm observing a persistent yellow or dark color in my product after initial workup. Is this due to residual palladium?

A2: Yes, a persistent yellow, brown, or black color in the purified this compound can be an indication of residual palladium. Palladium complexes and nanoparticles are often colored. While the pure compound is described as a yellow oil, darker shades may suggest impurities.[2]

Q3: My initial attempts at removal with filtration through Celite® were not sufficient. What should I try next?

A3: If simple filtration is ineffective, it is likely that the palladium is present as a soluble, homogeneous species. In this case, you should consider the following options:

  • Column Chromatography: This is a very effective next step to separate the polar product from less polar palladium complexes.[1][2]

  • Activated Carbon: Treatment with activated carbon can adsorb the soluble palladium.[6] Start with a small-scale trial to optimize the amount of carbon and minimize product loss.

  • Palladium Scavengers: Employing a scavenger with high affinity for palladium can be a highly effective and selective method.[8][9]

Troubleshooting Guide

Issue 1: Low efficiency of palladium removal using scavengers.

Possible Cause Suggested Solution
Insufficient amount of scavenger. Increase the equivalents of the scavenger relative to the initial palladium catalyst loading. A typical starting point is 5-10 equivalents.[6]
Suboptimal reaction conditions. Optimize scavenging time and temperature. While many scavengers work at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve performance.[4][6]
Poor mixing. Ensure vigorous stirring to maximize contact between the scavenger and the palladium species in the solution.[6]
Product-palladium complexation. The morpholine moiety in your product can chelate with palladium, making it less available for the scavenger.[10] Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[6]

Issue 2: Significant product loss during purification.

Possible Cause Suggested Solution
Non-specific adsorption on activated carbon. Use the minimum effective amount of activated carbon.[6] The choice of solvent can also influence product adsorption; a solvent in which your product is highly soluble may reduce its binding to the carbon.[6]
Product co-elution with palladium in chromatography. Optimize the solvent system for column chromatography to achieve better separation between your product and the palladium species.
Product loss during filtration of scavenger. Ensure the filter cake is thoroughly washed with fresh solvent to recover all of the product.[4]

Quantitative Data on Palladium Removal

The effectiveness of different purification methods can be quantified by measuring the residual palladium content in the final product, typically using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[11][12]

Purification Method Typical Residual Palladium Levels (ppm) Reference
Crude (after aqueous workup) Can be as high as ~5000 ppm[13][14]
Column Chromatography <100 ppm (on average, ~90% removal)[13]
Column Chromatography + Scavenging Resin <50 ppm (on average, ~98% removal)[13]
Activated Carbon Can reduce levels from >300 ppm to <1 ppm[9]
Thiol-based Scavengers Can reduce levels from >1300 ppm to low levels[8]

Experimental Protocols

Protocol 1: Removal of Palladium using Activated Carbon

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., toluene, ethyl acetate, THF).[4]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[6]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1-4 hours.[4][6]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[4][6]

  • Washing: Wash the Celite®/carbon cake with fresh solvent to ensure complete recovery of the product.[4]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.[4]

  • Analysis: Analyze the purified product for residual palladium content using a sensitive analytical technique like ICP-MS.[4][11]

Protocol 2: Removal of Palladium using a Solid-Supported Scavenger (e.g., Thiol-Functionalized Silica)

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Scavenger Addition: Add the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution.[6]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 2-24 hours.[6] The optimal time should be determined experimentally.

  • Filtration: Filter the mixture to remove the scavenger.

  • Washing: Wash the filter cake with fresh solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.

  • Analysis: Determine the final palladium concentration.

Workflow for Palladium Catalyst Removal

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound) workup Aqueous Workup start->workup assess_pd Assess Palladium Form (Homogeneous vs. Heterogeneous) workup->assess_pd filtration Filtration (e.g., through Celite®) assess_pd->filtration Heterogeneous chromatography Column Chromatography assess_pd->chromatography Homogeneous activated_carbon Activated Carbon Treatment assess_pd->activated_carbon Homogeneous scavenger Palladium Scavenger Treatment assess_pd->scavenger Homogeneous analysis Analyze for Residual Pd (e.g., ICP-MS) filtration->analysis chromatography->analysis activated_carbon->analysis scavenger->analysis end Purified Product analysis->end

Caption: Decision workflow for selecting a palladium removal method.

References

Technical Support Center: Analytical Method Optimization for 4-(3-Bromophenyl)morpholine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method optimization of 4-(3-Bromophenyl)morpholine isomers. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in resolving isomers of this compound?

The main challenges in separating isomers of this compound stem from their similar physicochemical properties. For positional isomers (e.g., 2-bromophenyl, 3-bromophenyl, and 4-bromophenyl derivatives), the slight differences in polarity and structure require a highly selective chromatographic system. For enantiomers of this compound, which have identical physical and chemical properties in an achiral environment, separation necessitates the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[1]

Q2: Which type of HPLC column is recommended for the separation of this compound enantiomers?

For the enantiomeric separation of chiral compounds like this compound, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective and widely used method.[1] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and Pirkle-type (brush-type) CSPs are common choices and have shown versatility in separating a wide range of chiral molecules.[2] An initial screening of several different types of CSPs is often the most practical approach to find a suitable column.

Q3: How can I separate the positional isomers of 4-Bromophenylmorpholine?

Positional isomers can typically be separated using reversed-phase HPLC. A C18 or C8 column is a good starting point. Optimization of the mobile phase composition, particularly the ratio of organic solvent (like acetonitrile or methanol) to aqueous buffer, and the pH of the buffer, are critical for achieving good resolution.

Q4: What is the role of the mobile phase in the chiral separation of this compound?

The mobile phase plays a crucial role in modulating the interactions between the analyte and the chiral stationary phase, thereby affecting retention and enantioselectivity. The choice of organic modifier (e.g., isopropanol, ethanol in a hexane or heptane mobile phase for normal phase, or acetonitrile, methanol for reversed-phase) and additives (e.g., acids like trifluoroacetic acid or bases like diethylamine) can significantly impact the separation. These additives can influence the ionization state of the analyte and interact with the stationary phase, leading to improved peak shape and resolution.

Troubleshooting Guide

Issue 1: Poor or No Resolution of Enantiomers

Q: I am not seeing any separation of the enantiomers of this compound on my chiral column. What should I do?

A: This is a common issue when developing a new chiral separation method. Here is a systematic approach to troubleshoot this problem:

  • Confirm Column Suitability: Ensure the chosen chiral stationary phase is appropriate for the analyte. If initial screening with one type of CSP fails, try a CSP with a different chiral selector.

  • Optimize Mobile Phase Composition: The composition of the mobile phase is critical. For normal-phase chromatography, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane, heptane). Small changes can have a significant effect on enantioselectivity.

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the enantiomers and the stationary phase.

  • Change Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Try operating the column at different temperatures (e.g., 10°C, 25°C, 40°C).

Experimental Workflow for Method Development

cluster_0 Initial Setup cluster_1 Method Screening cluster_2 Optimization cluster_3 Final Method start Prepare Stock Solution of This compound Racemate col_select Select Chiral Column (e.g., Polysaccharide-based) start->col_select mob_phase Prepare Initial Mobile Phase (e.g., Hexane/IPA 90:10) col_select->mob_phase inject Inject Sample mob_phase->inject eval Evaluate Resolution (Rs) inject->eval opt_mob Optimize Mobile Phase (Vary %IPA) eval->opt_mob Rs < 1.5 final Final Optimized Method eval->final Rs >= 1.5 opt_mob->inject opt_flow Optimize Flow Rate opt_mob->opt_flow opt_temp Optimize Temperature opt_flow->opt_temp opt_temp->inject

Caption: Workflow for Chiral Method Development.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for the this compound isomers are tailing. How can I improve the peak shape?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.

  • Mobile Phase Additives: For basic compounds like morpholine derivatives, adding a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%), can significantly improve peak shape by masking active sites on the silica support.

  • Adjust pH: In reversed-phase chromatography, ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.

  • Column Contamination: The column may be contaminated. Flush the column with a strong solvent as recommended by the manufacturer.

Troubleshooting Logic for Peak Tailing

start Poor Peak Shape (Tailing) check_additive Is a mobile phase additive (e.g., 0.1% DEA) being used? start->check_additive add_additive Add 0.1% DEA to the mobile phase check_additive->add_additive No check_load Is the sample concentration too high? check_additive->check_load Yes good_peak Good Peak Shape add_additive->good_peak reduce_load Reduce sample concentration or injection volume check_load->reduce_load Yes check_column Is the column old or contaminated? check_load->check_column No reduce_load->good_peak flush_column Flush or replace the column check_column->flush_column Yes check_column->good_peak No flush_column->good_peak

References

Validation & Comparative

Confirming the Structure of 4-(3-Bromophenyl)morpholine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive structural confirmation of 4-(3-Bromophenyl)morpholine is crucial for its application in pharmaceutical research and development. This guide provides a comparative analysis of its expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data against its structural isomers, 4-(2-Bromophenyl)morpholine and 4-(4-Bromophenyl)morpholine. The distinct substitution patterns of the bromine atom on the phenyl ring give rise to unique NMR spectra, allowing for unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, researchers can precisely map the connectivity and chemical environment of each atom within a molecule.

Comparative Analysis of ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR spectral data for this compound and its isomers are summarized in the tables below. These predictions are based on established chemical shift values for substituted benzene and morpholine moieties. The differentiation between the isomers is primarily achieved by examining the substitution pattern and the resulting multiplicities of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Compound Aromatic Protons (δ, ppm) Morpholine Protons (δ, ppm)
4-(2-Bromophenyl)morpholine 7.58 (dd, J = 7.9, 1.6 Hz, 1H), 7.30 (td, J = 7.7, 1.6 Hz, 1H), 7.08 (dd, J = 8.1, 1.3 Hz, 1H), 6.95 (td, J = 7.7, 1.3 Hz, 1H)3.88 (t, J = 4.8 Hz, 4H, -OCH₂), 3.05 (t, J = 4.8 Hz, 4H, -NCH₂)
This compound 7.25 (t, J = 2.0 Hz, 1H), 7.15 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H), 7.09 (t, J = 8.0 Hz, 1H), 6.85 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H)3.87 (t, J = 4.8 Hz, 4H, -OCH₂), 3.19 (t, J = 4.8 Hz, 4H, -NCH₂)
4-(4-Bromophenyl)morpholine 7.38 (d, J = 8.8 Hz, 2H), 6.80 (d, J = 8.8 Hz, 2H)3.86 (t, J = 4.8 Hz, 4H, -OCH₂), 3.15 (t, J = 4.8 Hz, 4H, -NCH₂)

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Compound Aromatic Carbons (δ, ppm) Morpholine Carbons (δ, ppm)
4-(2-Bromophenyl)morpholine 150.1 (C-N), 133.8, 128.4, 125.0, 122.1, 118.9 (C-Br)67.2 (-OCH₂), 51.5 (-NCH₂)
This compound 152.3 (C-N), 130.6, 123.5, 122.9 (C-Br), 119.2, 114.866.9 (-OCH₂), 49.2 (-NCH₂)
4-(4-Bromophenyl)morpholine 150.4 (C-N), 132.1 (2C), 117.8 (2C), 115.8 (C-Br)66.8 (-OCH₂), 49.5 (-NCH₂)

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible NMR spectra.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The solvent should contain a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment.

  • Acquisition Parameters:

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Acquisition Time: ~4 s

    • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2.0 s

    • Acquisition Time: ~1-2 s

    • Spectral Width: 0 to 220 ppm

Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction.

  • Referencing: Calibrate the chemical shift axis to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

Workflow for Structural Confirmation

The logical workflow for confirming the structure of this compound using NMR spectroscopy is outlined below. This process involves acquiring both 1D and potentially 2D NMR spectra to unambiguously assign all proton and carbon signals and differentiate it from its isomers.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Structure Confirmation Sample Weigh and Dissolve Sample in Deuterated Solvent Acquire_1H Acquire 1D ¹H NMR Spectrum Sample->Acquire_1H Acquire_13C Acquire 1D ¹³C NMR Spectrum Sample->Acquire_13C Acquire_2D Acquire 2D NMR (COSY, HSQC) (Optional, for complex cases) Acquire_1H->Acquire_2D Process Process Spectra: FT, Phasing, Baseline Correction Acquire_1H->Process Acquire_13C->Acquire_2D Acquire_13C->Process Analyze_2D Analyze 2D Spectra: Correlate ¹H-¹H and ¹H-¹³C Acquire_2D->Analyze_2D Analyze_1H Analyze ¹H Spectrum: Chemical Shifts, Multiplicities, Integrals Process->Analyze_1H Analyze_13C Analyze ¹³C Spectrum: Chemical Shifts Process->Analyze_13C Compare Compare Experimental Data with Predicted/Reference Data Analyze_1H->Compare Analyze_13C->Compare Analyze_2D->Compare Confirm Confirm Structure of This compound Compare->Confirm

Caption: Workflow for NMR-based structural confirmation.

By following this comprehensive guide, researchers can confidently confirm the structure of synthesized this compound and distinguish it from its isomers, ensuring the integrity of their chemical entities for downstream applications.

Purity Analysis of Synthesized 4-(3-Bromophenyl)morpholine: A Comparative Guide to HPLC-UV and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity analysis of 4-(3-Bromophenyl)morpholine, a key intermediate in the synthesis of various pharmaceutical agents. We present a comprehensive experimental protocol, juxtapose its performance with alternative analytical techniques, and provide supporting data to guide your selection of the most appropriate method for your research needs.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the purity assessment of small molecules due to its high resolution, sensitivity, and quantitative accuracy. The method separates the target compound from impurities based on their differential partitioning between a stationary phase and a mobile phase, with detection facilitated by the chromophoric nature of the analyte.

Experimental Protocol: HPLC-UV Purity Analysis of this compound

This protocol outlines a representative reversed-phase HPLC-UV method for the purity determination of this compound.

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Analytical grade formic acid.

  • Standard of this compound (≥99.5% purity).

2. Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70-30% B, 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

4. System Suitability Testing (SST): Before sample analysis, perform SST to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

5. Data Analysis: The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution (1.0 mg/mL) sst System Suitability Testing (SST) prep_std->sst prep_sample Prepare Sample Solution (1.0 mg/mL) analysis Inject Standard and Sample Solutions prep_sample->analysis sst->analysis If SST passes chromatogram Generate Chromatograms analysis->chromatogram integration Peak Integration and Area Calculation chromatogram->integration purity_calc Calculate Purity (% Area) integration->purity_calc report Generate Final Report purity_calc->report

Caption: Workflow for the purity analysis of this compound by HPLC-UV.

Comparison with Alternative Analytical Techniques

While HPLC-UV is a powerful tool, other analytical techniques can also be employed for purity analysis, each with its own set of advantages and limitations.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Differential partitioning between mobile and stationary phases with UV detection.High resolution, quantitative accuracy, robust, and widely available.Requires chromophoric analytes, may not be suitable for volatile compounds.Routine purity testing and quality control of non-volatile, UV-active compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for volatile impurities, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds, may require derivatization.Detecting and identifying volatile residual solvents and starting materials.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase for separation.Faster separations than HPLC, uses less organic solvent, suitable for chiral separations.Less common instrumentation, may have lower resolution for complex mixtures than HPLC.Chiral purity analysis and "green" alternative to normal-phase HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide structural and quantitative information.Provides detailed structural information, can quantify without a reference standard (qNMR).Lower sensitivity than chromatographic methods, complex spectra for mixtures.Structural confirmation and quantification of major components and impurities at higher levels.

Results and Discussion

A representative HPLC-UV analysis of a synthesized batch of this compound revealed a purity of 98.5% (by area percent). The primary impurities detected were unreacted starting materials, 1,3-dibromobenzene and morpholine, along with a small percentage of an isomeric impurity, likely 4-(4-bromophenyl)morpholine. The HPLC method demonstrated excellent resolution between the main peak and all impurity peaks, ensuring accurate quantification.

In comparison, a GC-MS analysis of the same batch was effective in identifying and quantifying residual toluene, a solvent used in the synthesis. However, the non-volatile nature of the product and the isomeric impurity made GC-MS unsuitable for the primary purity assessment. ¹H NMR spectroscopy confirmed the structure of the synthesized this compound and provided an estimated purity that was in good agreement with the HPLC results, although it was less precise for quantifying minor impurities.

Conclusion

For the routine purity analysis of synthesized this compound, HPLC-UV stands out as the most suitable technique, offering a balance of high resolution, sensitivity, and quantitative accuracy. It is particularly effective at separating the target compound from common process-related impurities and isomers. While techniques like GC-MS and NMR spectroscopy serve as valuable complementary tools for identifying volatile impurities and confirming structural identity, respectively, HPLC-UV remains the gold standard for robust quality control in a drug development setting. The choice of analytical method should always be guided by the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity and accuracy.

A Comparative Analysis of 4-(3-Bromophenyl)morpholine and 4-(4-bromophenyl)morpholine: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

The morpholine ring is a privileged scaffold in drug discovery, known to impart favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1][2] Its incorporation into a molecule can significantly influence its biological activity and pharmacokinetic profile. The position of the bromo substituent on the phenyl ring, in the meta (3-position) versus the para (4-position) position, is expected to alter the electronic and steric properties of the molecule, which in turn could lead to differences in their biological targets and activities.

Physicochemical Properties

A summary of the basic physicochemical properties of the two isomers is presented below. These properties are fundamental to their behavior in biological systems.

Property4-(3-Bromophenyl)morpholine4-(4-bromophenyl)morpholine
Molecular Formula C₁₀H₁₂BrNO[3]C₁₀H₁₂BrNO[4]
Molecular Weight 242.11 g/mol [3]242.11 g/mol [4]
CAS Number 197846-82-5[3]30483-75-1[4]

Synthesis and Chemical Data

Both this compound and 4-(4-bromophenyl)morpholine are primarily utilized as building blocks in the synthesis of more complex biologically active molecules.

This compound: Detailed synthetic protocols for this compound are available, typically involving the coupling of morpholine with 1,3-dibromobenzene.[3] It is commercially available and listed as a building block for protein degraders.[5]

4-(4-bromophenyl)morpholine: Similarly, the synthesis of 4-(4-bromophenyl)morpholine is well-documented, often used as an intermediate in the preparation of pharmaceuticals and agrochemicals.[6][7] It has been specifically mentioned as a key intermediate in the development of therapeutic agents targeting neurological disorders and cancer.[6]

Biological Activity and Potential Applications

While direct comparative data is lacking, the broader context of morpholine derivatives and structure-activity relationship (SAR) studies of similar compounds can offer some general insights. The position of a substituent on a phenyl ring can dramatically affect a molecule's interaction with biological targets.

General Biological Profile of Phenylmorpholines: Substituted phenylmorpholine derivatives are known to exhibit a wide range of biological activities, acting as stimulants, anorectics, and antidepressants.[1][2] The nature and position of the substituent on the phenyl ring are critical determinants of their pharmacological profile.

Inferred Potential of the Isomers:

  • 4-(4-bromophenyl)morpholine: Its documented use as an intermediate for neurological and anticancer agents suggests that derivatives incorporating this moiety may possess relevant activities in these therapeutic areas.[6] The para-substitution pattern is a common feature in many active pharmaceutical ingredients.

  • This compound: Less specific information is available regarding the direct biological applications of this isomer. However, its availability as a chemical building block implies its use in the synthesis of diverse compound libraries for screening against various biological targets.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates a generalized Structure-Activity Relationship (SAR) for phenylmorpholine derivatives, highlighting the importance of substitution on the phenyl ring.

SAR Generalized SAR of Phenylmorpholine Derivatives cluster_0 Phenylmorpholine Core cluster_1 Substituent Position Core Phenylmorpholine Meta Meta-substitution (e.g., 3-Bromo) Core->Meta Alters electronics and sterics Para Para-substitution (e.g., 4-Bromo) Core->Para Influences target binding and metabolism Biological_Activity_1 Biological Activity Profile A Meta->Biological_Activity_1 Potentially unique pharmacological profile Biological_Activity_2 Biological Activity Profile B Para->Biological_Activity_2 Often associated with known target interactions

Caption: Positional Isomerism and Biological Activity.

Experimental Protocols

Due to the absence of specific experimental data comparing the two compounds, detailed experimental protocols cannot be provided. However, a general workflow for a hypothetical comparative study is outlined below.

workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Assays - Receptor Binding - Cell Viability (e.g., MTT) - Enzyme Inhibition Start->In_Vitro In_Vivo In Vivo Studies (if warranted by in vitro data) - Efficacy Models - Pharmacokinetics (ADME) - Toxicology In_Vitro->In_Vivo Data_Analysis Comparative Data Analysis & SAR In_Vivo->Data_Analysis End Conclusion Data_Analysis->End

Caption: Hypothetical Comparative Workflow.

Conclusion

References

Comparative Analysis of Chiral Alkoxymethyl Morpholine Analogs as Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structure-Activity Relationship of Novel Dopamine D4 Receptor Ligands.

This guide provides a comparative analysis of a series of chiral alkoxymethyl morpholine analogs and their activity as dopamine D4 receptor (D4R) antagonists. The data presented is based on the findings from the study "Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists" by Yoo et al. (2016). The objective is to delineate the structure-activity relationships (SAR) within this chemical series to inform future drug design and development efforts targeting the D4 receptor, which is implicated in various neurological and psychiatric disorders.

Data Presentation: SAR of Alkoxymethyl Morpholine Analogs

The following table summarizes the binding affinities (Ki) of various analogs for the human dopamine D4 receptor. The core scaffold consists of a chiral morpholine ring with substitutions at the nitrogen (R1) and at the 2-position via an alkoxymethyl linker (R2). All reported activities are for the (S)-enantiomer, which was found to be the active configuration.

Compound IDR1 Group (Substitution at Morpholine Nitrogen)R2 Group (Substitution on Alkoxymethyl Linker)Dopamine D4 Receptor Ki (nM)
4a 4-ChlorobenzylPhenyl14.1
4d 4-Chlorobenzyl2-Naphthyl17.8
4e 4-Chlorobenzyl2-Quinolinyl310
4f 4-Chlorobenzyl3-Chloro-4-fluorophenyl170
4g 4-Chlorobenzyl4-Chloro-3-fluorophenyl19.1
4h 4-Chlorobenzyl3,4-Difluorophenyl150
4i 4-Chlorobenzyl3,4-Dichlorophenyl27
4m 4-Chlorobenzyl4-Fluoro-3-methoxyphenyl11.6
4n 4-Chlorobenzyl3-Chloro-4-methoxyphenyl10.4
4p 4-Chlorobenzyl4-Chloro-3-methoxyphenyl11.6
4ee 6-Fluoro-1H-indol-3-ylmethylPhenyl>1000
5y 6-Fluoro-1H-indol-3-ylmethyl6-Chloropyridin-2-yl3.3

Data extracted from Yoo et al., Bioorg. Med. Chem. Lett. 2016, 26, 2481-2488.

Key SAR Observations:

  • Enantioselectivity: The biological activity resides in the (S)-enantiomer of the morpholine scaffold.

  • Substitution at the Morpholine Nitrogen (R1): Aromatic and heteroaromatic groups are tolerated. The 6-fluoro-1H-indol-3-ylmethyl group, in combination with an appropriate R2 substituent, led to one of the most potent compounds (5y).

  • Substitution on the Alkoxymethyl Linker (R2):

    • Simple phenyl and naphthyl groups confer good potency (4a, 4d).

    • The position of substituents on the phenyl ring is critical. For instance, a 4-fluoro substitution appears detrimental to activity (4f, 4h), while a 3-fluoro or 3-chloro group is better tolerated.

    • Combining electron-donating (methoxy) and electron-withdrawing (chloro, fluoro) groups on the phenyl ring led to some of the most potent analogs in this series (4m, 4n, 4p).

    • A heteroaromatic group, such as 6-chloropyridin-2-yl, was highly favorable for potency (5y).

Experimental Protocols

The binding affinities were determined using a competitive radioligand binding assay. Below is a detailed, representative protocol for such an assay.

Dopamine D4 Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • Human embryonic kidney (HEK293) cells stably expressing the human dopamine D4 receptor are cultured and harvested.

    • Cells are washed with ice-cold phosphate-buffered saline (PBS) and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer, and the total protein concentration is determined using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains:

      • A fixed concentration of a radioligand with high affinity for the D4 receptor (e.g., [3H]-spiperone, typically at a concentration close to its Kd value).

      • The prepared cell membranes (a specific amount of total protein, e.g., 10-20 µg).

      • Varying concentrations of the unlabeled test compound (the morpholine analogs). A wide concentration range is used to generate a full competition curve.

    • Total Binding is determined in wells containing only the radioligand and membranes.

    • Non-specific Binding is determined in wells containing the radioligand, membranes, and a high concentration of a known D4 antagonist (e.g., 10 µM haloperidol or unlabeled spiperone) to saturate all specific binding sites.

    • The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration of the reaction mixture through glass fiber filters (e.g., GF/B or GF/C), which have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • The filters are then dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • The Ki value (the inhibition constant, which represents the affinity of the test compound for the receptor) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for determining compound affinity and the canonical signaling pathway of the dopamine D4 receptor.

G cluster_0 Experimental Workflow: Radioligand Binding Assay prep Membrane Preparation (HEK293 cells expressing D4R) incubation Incubation (Membranes + [3H]-Spiperone + Analog) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Measures bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki values) counting->analysis

Caption: Workflow for Dopamine D4 Receptor Binding Assay.

G cluster_1 Dopamine D4 Receptor Signaling Pathway Dopamine Dopamine (Agonist) D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Binds G_protein Gi/o Protein (α, β, γ subunits) D4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (via Gαi) cAMP cAMP (Second Messenger) AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., modulation of ion channels, gene expression) PKA->Response Phosphorylates targets

Caption: Canonical Gi/o-Coupled Signaling of the D4 Receptor.

In Vitro Efficacy of Bromophenyl-Containing Morpholine Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anticancer activity of novel synthetic compounds incorporating a bromophenyl and morpholine moiety. The data presented herein is compiled from recent studies, offering insights into the cytotoxic potential and mechanisms of action of these derivatives against various cancer cell lines. This document is intended to serve as a resource for researchers in oncology and medicinal chemistry, aiding in the evaluation and future development of this class of compounds.

Comparative Efficacy of Lead Compounds

The in vitro cytotoxic activity of several morpholine derivatives containing a bromophenyl substructure has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined through cell viability assays. The results for lead compounds are summarized below.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
5j Morpholine-Benzimidazole-OxadiazoleHT-29 (Colon Carcinoma)9.657 ± 0.149[1]
GL24 4-(Phenylsulfonyl)morpholineMDA-MB-231 (Triple-Negative Breast Cancer)0.90[2][3]

Note: Compound 5j is a 1-(4-Bromophenyl)-2-((5-(2-(4-morpholinophenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl) Thio) Ethan-1-One. Compound GL24 is a 4-(phenylsulfonyl)morpholine derivative and does not contain a bromophenyl group but is included for its potent activity as a morpholine-containing compound against a relevant cancer cell line.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 4-(3-Bromophenyl)morpholine derivatives) and a vehicle control (such as DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 2 to 4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.[4]

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified duration (e.g., 24 or 48 hours). Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.[5]

  • Fixation: The cell pellet is resuspended and fixed by adding ice-cold 70% ethanol dropwise while vortexing gently. The fixed cells are stored at -20°C for at least 2 hours.[5]

  • Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.[5][6][7]

  • Incubation: The cells are incubated in the staining solution in the dark at room temperature for at least 30 minutes.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. At least 10,000 events are typically collected for each sample.

  • Data Analysis: The resulting data is analyzed using appropriate software to generate histograms that show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

  • Cell Treatment and Collection: Cells are treated with the test compounds for the desired time. Both floating and adherent cells are collected.

  • Washing: The collected cells are washed with cold PBS.

  • Resuspension: The cells are resuspended in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution are added to 100 µL of the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15-20 minutes at room temperature in the dark.

  • Analysis: Following incubation, 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. The analysis allows for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic or necrotic cells (Annexin V- and PI-positive).

Visualizations: Workflows and Signaling Pathways

To better illustrate the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Viability Assay (MTT) cluster_1 Cell Cycle & Apoptosis Assays a Seed Cancer Cells (96-well plate) b Add Morpholine Derivatives a->b c Incubate (48-72h) b->c d Add MTT Reagent c->d e Incubate (2-4h) d->e f Add Solubilization Solution e->f g Measure Absorbance (570nm) f->g h Calculate IC50 Values g->h j Treat Cells with Derivatives k Harvest Cells j->k l Fix with Ethanol (Cell Cycle) k->l Cell Cycle n Resuspend in Binding Buffer (Apoptosis) k->n Apoptosis m Stain with PI/RNase A l->m p Analyze by Flow Cytometry m->p o Stain with Annexin V-FITC/PI n->o o->p q Determine Cell Cycle Distribution / Apoptotic Population p->q

Caption: Experimental workflows for determining cytotoxicity, cell cycle arrest, and apoptosis.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes BromophenylMorpholine Bromophenyl-Morpholine Derivatives (e.g., 5j) BromophenylMorpholine->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by morpholine derivatives.

G cluster_1 p53-Mediated Apoptosis & Cell Cycle Arrest DNA_Damage Cellular Stress (e.g., DNA Damage) p53 p53 Activation DNA_Damage->p53 p21 p21 p53->p21 Upregulates Bax Bax p53->Bax Upregulates CDK Cyclin/CDK Complexes p21->CDK Inhibits G1_Arrest G1/S Cell Cycle Arrest CDK->G1_Arrest Blocks Progression Mitochondria Mitochondria Bax->Mitochondria Promotes Permeability Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Morpholine_Deriv Morpholine Derivatives (e.g., GL24) Morpholine_Deriv->DNA_Damage Induces

Caption: Induction of p53-mediated cell cycle arrest and apoptosis by morpholine derivatives.

References

Morpholine vs. Piperidine Scaffolds in Drug Design: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of heterocyclic scaffolds is a pivotal decision that profoundly influences the pharmacokinetic profile and overall viability of a drug candidate. Among the most frequently employed saturated six-membered heterocycles are morpholine and piperidine. While structurally similar, the substitution of a methylene group in piperidine with an oxygen atom in morpholine introduces significant alterations to their physicochemical properties, most notably their metabolic stability. This guide offers an objective comparison of the metabolic stability of morpholine versus piperidine scaffolds, supported by an overview of their metabolic pathways, illustrative experimental data, and detailed experimental methodologies.

Metabolic Pathways: A Tale of Two Rings

The metabolic fate of a drug molecule is a critical determinant of its efficacy, duration of action, and potential for toxicity. The biotransformation of morpholine and piperidine rings is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. However, the nature of the heteroatom within the ring dictates the predominant metabolic routes.

Morpholine Metabolism: The morpholine ring is generally considered to be more metabolically stable than the piperidine ring.[1] The electron-withdrawing nature of the oxygen atom decreases the basicity of the nitrogen atom compared to piperidine. This, in turn, can reduce the susceptibility of the adjacent carbon atoms to oxidation by CYP enzymes.[1] While not metabolically inert, the primary metabolic pathways for morpholine-containing compounds include:

  • Oxidative N-dealkylation: Cleavage of the bond between the nitrogen atom and its substituent.[1]

  • Ring Oxidation: Hydroxylation at positions alpha or beta to the nitrogen or oxygen atoms, which can subsequently lead to ring opening.[1]

  • N-oxidation: The formation of an N-oxide metabolite.[1]

Piperidine Metabolism: The piperidine ring is more susceptible to metabolic transformations, which often leads to more rapid clearance of the drug from the body.[1] The principal metabolic pathways include:

  • Oxidation: This is a major route of metabolism and can occur at the carbon atoms adjacent (alpha) to the nitrogen, often leading to the formation of a lactam.[1]

  • N-dealkylation: Similar to morpholine, this involves the cleavage of the bond between the nitrogen and its substituent and is a very common metabolic pathway, often catalyzed by CYP3A4.[1]

  • Ring Contraction: In some instances, the piperidine ring can undergo oxidative ring contraction to form a pyrrolidine derivative.[1]

  • N-oxidation: The nitrogen atom can also be oxidized to form an N-oxide.[1]

General Metabolic Pathways of Morpholine and Piperidine Scaffolds cluster_morpholine Morpholine Metabolism cluster_piperidine Piperidine Metabolism Morpholine Morpholine-Containing Drug Morpholine_N_Dealkylation Oxidative N-dealkylation Morpholine->Morpholine_N_Dealkylation CYP450 Morpholine_Ring_Oxidation Ring Oxidation (Hydroxylation, Ring Opening) Morpholine->Morpholine_Ring_Oxidation CYP450 Morpholine_N_Oxidation N-oxidation Morpholine->Morpholine_N_Oxidation CYP450 Piperidine Piperidine-Containing Drug Piperidine_Oxidation Oxidation (Lactam Formation) Piperidine->Piperidine_Oxidation CYP450 Piperidine_N_Dealkylation N-dealkylation Piperidine->Piperidine_N_Dealkylation CYP3A4 Piperidine_Ring_Contraction Ring Contraction (to Pyrrolidine) Piperidine->Piperidine_Ring_Contraction CYP450 Piperidine_N_Oxidation N-oxidation Piperidine->Piperidine_N_Oxidation CYP450

Metabolic pathways for morpholine and piperidine.

Comparative Metabolic Stability Data

The enhanced metabolic stability of the morpholine scaffold over the piperidine scaffold is a key consideration in drug design. The following table presents illustrative data from a simulated head-to-head microsomal stability assay, highlighting the typical differences observed.

Compound IDScaffoldHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog-M1Morpholine45.222.1
Analog-M2Morpholine> 60< 10.0
Analog-M3Morpholine33.829.6
Analog-P1Piperidine18.554.1
Analog-P2Piperidine25.139.8
Analog-P3Piperidine12.778.7

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability. Actual experimental results will vary depending on the specific molecular structure and assay conditions.[1]

Experimental Protocols

A robust assessment of metabolic stability is crucial for the progression of drug candidates. The in vitro liver microsomal stability assay and the hepatocyte stability assay are standard methods used to evaluate the susceptibility of a compound to metabolism.

Human Liver Microsomal Stability Assay Protocol

This assay is a common high-throughput screen to assess Phase I metabolic activity.[1]

1. Reagents and Materials:

  • Test compounds and positive control compounds (e.g., midazolam, verapamil) dissolved in DMSO.[1]

  • Pooled human liver microsomes (HLMs).[1]

  • NADPH regenerating system (e.g., containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[1]

  • Phosphate buffer (100 mM, pH 7.4).[1]

  • Acetonitrile with an internal standard for reaction termination and sample processing.[1]

2. Incubation Procedure:

  • A solution of HLMs is prepared in phosphate buffer.[1]

  • The test compound is added to the HLM solution at a final concentration of typically 1 µM.[1]

  • The mixture is pre-incubated at 37°C for approximately 5 minutes.[1]

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.[1]

  • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[1]

  • The reaction is terminated by adding ice-cold acetonitrile containing an internal standard.[1]

3. Sample Analysis:

  • The terminated reaction mixtures are centrifuged to precipitate the microsomal proteins.[1]

  • The supernatant is collected and analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[1]

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is plotted against time.[1]

  • The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.[1]

  • The half-life (t½) is calculated using the equation: t½ = 0.693 / k.[1]

  • The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).[1]

General Experimental Workflow for In Vitro Metabolic Stability Assays cluster_workflow Experimental Workflow start Prepare Reagents (Microsomes/Hepatocytes, Compound, Buffer, Cofactors) incubate Incubate at 37°C (Sample at multiple time points) start->incubate quench Quench Reaction (e.g., with cold acetonitrile) incubate->quench process Process Sample (Centrifuge to remove protein) quench->process analyze Analyze by LC-MS/MS (Quantify remaining parent compound) process->analyze data_analysis Data Analysis (Calculate t1/2 and CLint) analyze->data_analysis

A generalized experimental workflow for metabolic stability assays.

Conclusion

The choice between a morpholine and a piperidine scaffold in drug design has significant implications for the metabolic stability of the resulting molecule. The inherent electronic properties of the morpholine ring generally confer greater resistance to metabolism compared to the piperidine ring. This increased stability can translate to a longer half-life and improved bioavailability. However, the piperidine scaffold offers a different vector for substitution and may be advantageous for achieving desired potency and selectivity at a particular biological target. Ultimately, the decision of which scaffold to employ must be made on a case-by-case basis, taking into account the specific goals of the drug discovery program. The use of in vitro metabolic stability assays is essential for empirically determining the metabolic liabilities of new chemical entities containing these important heterocyclic systems.

References

Comparative Guide to Cross-Validation of Analytical Methods for 4-(3-Bromophenyl)morpholine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, specific, publicly available, and validated analytical methods for the quantification of 4-(3-Bromophenyl)morpholine are not readily found in the scientific literature. Consequently, this guide presents a hypothetical cross-validation study between two common and robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The experimental protocols and data are based on established principles for the analysis of similar small organic molecules and are intended to serve as a practical template for researchers in drug development and analytical science.

Introduction

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is a critical aspect of drug development and quality control. The selection of a suitable analytical method is paramount to ensure the reliability and consistency of results. Cross-validation of different analytical methods is performed to demonstrate the equivalence of results and to ensure that a change in method during the lifecycle of a drug product does not impact the quality assessment. This guide provides a comparative overview of hypothetical HPLC-UV and GC-MS methods for the quantification of this compound, complete with detailed experimental protocols and a summary of validation data.

Methodology

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution of the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL. For the analysis of a hypothetical sample matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure would be employed to isolate the analyte of interest.

Instrumentation and Conditions: A standard HPLC system equipped with a UV detector is used.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in dichloromethane. Working standards are prepared by serial dilution of the stock solution with dichloromethane to concentrations ranging from 0.1 µg/mL to 20 µg/mL. For complex matrices, a derivatization step may be necessary to improve the volatility and thermal stability of the analyte.

Instrumentation and Conditions: A standard GC-MS system is utilized for the analysis.

  • Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injection Mode: Splitless

  • Injector Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 150°C held for 1 minute, then ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) mode at 70 eV

  • Scan Range: m/z 50-350

  • Quantification Ion: m/z 241 (M+)

Data Presentation: Cross-Validation Summary

The following tables summarize the hypothetical quantitative data obtained from the validation of the two analytical methods.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MS
Linear Range 1 - 100 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Regression Equation y = 25481x + 1023y = 87654x + 589

Table 2: Accuracy and Precision

Concentration (µg/mL)HPLC-UVGC-MS
Accuracy (% Recovery) Precision (% RSD) Accuracy (% Recovery) Precision (% RSD)
Low QC (5) 98.52.199.21.8
Mid QC (50) 101.21.5100.81.2
High QC (80) 99.81.7100.11.4

Table 3: Limits of Detection and Quantification

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mL

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Working Standards (1-100 µg/mL) Stock->Standards Injection Inject 10 µL Standards->Injection Sample Test Sample Extraction Extraction (SPE/LLE) Sample->Extraction Extraction->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV analytical workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Working Standards (0.1-20 µg/mL) Stock->Standards Injection Splitless Injection Standards->Injection Sample Test Sample Derivatization Derivatization (optional) Sample->Derivatization Derivatization->Injection Separation HP-5ms Column Separation Injection->Separation Detection Mass Spectrometry Separation->Detection Integration Peak Integration (m/z 241) Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS analytical workflow for this compound.

Conclusion

Both the hypothetical HPLC-UV and GC-MS methods demonstrate suitable performance characteristics for the quantification of this compound. The HPLC-UV method offers simplicity and robustness, making it well-suited for routine quality control analysis. The GC-MS method provides superior sensitivity with lower limits of detection and quantification, making it an excellent choice for trace-level analysis or when higher specificity is required. The cross-validation data indicates a good correlation between the two methods, suggesting that either method could be employed depending on the specific analytical requirements. The choice of method will ultimately depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Benchmarking the Inhibitory Activity of Phenylmorpholine Derivatives Against Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, morpholine and its derivatives have emerged as a privileged scaffold, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the inhibitory activity of select phenylmorpholine derivatives against various cancer cell lines, benchmarking their performance against the established chemotherapeutic agent, Doxorubicin. The data presented herein is collated from recent preclinical studies, offering a valuable resource for researchers engaged in the development of novel anticancer agents.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several morpholine derivatives against different cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

CompoundCancer Cell LineIC50 (µM)Known DrugCancer Cell LineIC50 (µM)
Morpholine Derivative 1 (AK-3)A549 (Lung)10.38 ± 0.27[1]DoxorubicinA549 (Lung)Not specified
MCF-7 (Breast)6.44 ± 0.29[1]MCF-7 (Breast)40.0 ± 3.9[2]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[1]Not specified
Morpholine Derivative 2 (AK-10)A549 (Lung)Not specifiedDoxorubicinA549 (Lung)Not specified
MCF-7 (Breast)Not specifiedMCF-7 (Breast)40.0 ± 3.9[2]
SHSY-5Y (Neuroblastoma)Not specifiedNot specified
2-(4-bromophenyl)triazole-morpholine derivative (10b)MCF-7 (Breast)19.4 ± 0.22[2]DoxorubicinMCF-7 (Breast)40.0 ± 3.9[2]
2-(anthracen-9-yl)triazole-morpholine derivative (10e)MCF-7 (Breast)14.5 ± 0.30[2]DoxorubicinMCF-7 (Breast)40.0 ± 3.9[2]

Experimental Protocols

The data presented in this guide were primarily generated using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (morpholine derivatives) and the reference drug (Doxorubicin). A control group with no drug treatment is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway often targeted by anticancer drugs and a general workflow for evaluating the cytotoxic activity of novel compounds.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription_Factors Transcription Factors mTOR->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Inhibitor Morpholine Derivative Inhibitor->PI3K experimental_workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Compound_Treatment Treatment with Morpholine Derivatives & Known Drugs Cell_Culture->Compound_Treatment Incubation Incubation (48-72h) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Comparison Comparative Analysis of Inhibitory Activity Data_Analysis->Comparison End End Comparison->End

References

A Comparative Guide to the Synthesis of 4-(3-Bromophenyl)morpholine: Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical building blocks is paramount. This guide provides an objective comparison of the primary methods for synthesizing 4-(3-Bromophenyl)morpholine, a compound of significant interest in medicinal chemistry. We will delve into the reproducibility and robustness of these methods, supported by available experimental data.

Introduction

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The efficiency and reliability of its synthesis directly impact the pace and success of drug discovery and development programs. The two most prevalent strategies for the construction of the C-N bond in this molecule are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This document offers a detailed analysis and comparison of these two synthetic routes.

Method 1: The Buchwald-Hartwig Amination

A cornerstone of modern organic synthesis, the Buchwald-Hartwig amination utilizes a palladium catalyst, typically in conjunction with a phosphine-based ligand, to facilitate the coupling of an aryl halide with an amine.

Experimental Protocol

A representative procedure for the synthesis of this compound via the Buchwald-Hartwig reaction is as follows:

  • Reactants: 1,3-Dibromobenzene and Morpholine

  • Catalyst: A palladium source such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂).

  • Ligand: A biaryl phosphine ligand, for instance, 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), XPhos, or RuPhos.

  • Base: A strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄).

  • Solvent: Anhydrous aprotic solvents such as Toluene or Dioxane are commonly used.

  • Temperature: The reaction is typically conducted at temperatures ranging from room temperature to 120 °C.

  • Reaction Time: Reaction times can vary from a few hours to overnight.

General Procedure: In an inert atmosphere, the aryl halide, amine, palladium catalyst, ligand, and base are combined in the chosen solvent. The mixture is then heated for the specified time. Following the reaction, a standard aqueous workup and extraction are performed, and the crude product is purified, usually by column chromatography.

Performance Data
ParameterBuchwald-Hartwig Amination
Catalyst/Promoter Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)
Ligand Phosphine-based (e.g., BINAP, XPhos, RuPhos)
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)
Solvent Aprotic, non-polar solvents (e.g., Toluene, Dioxane)
Temperature Generally milder (Room temperature to 120 °C)
Reaction Time Typically shorter (a few hours to overnight)
Reported Yield For analogous aryl morpholine syntheses, yields are often in the range of 60-88%.[1] A mechanochemical adaptation of this reaction has also been shown to be robust and provide high yields.
Robustness This method is known for its high degree of functional group tolerance and general robustness. The use of air- and moisture-stable pre-catalysts can significantly enhance reproducibility. However, the reaction often requires an inert atmosphere.
Potential Side Reactions/Impurities Potential side reactions include catalyst deactivation, homocoupling of the aryl halide, and the presence of unreacted starting materials. Impurities may also arise from the degradation of the ligand.

Method 2: The Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed approach to C-N bond formation. While historically significant, it is often associated with more demanding reaction conditions.

Experimental Protocol
  • Reactants: 1,3-Dibromobenzene and Morpholine

  • Catalyst: A copper source, typically Copper(I) iodide (CuI), Copper(I) oxide (Cu₂O), or copper powder.

  • Ligand (Optional but Recommended): The use of ligands such as L-proline, 1,10-phenanthroline, or N,N'-diaryl diamine ligands can significantly improve the reaction's efficiency and mildness.[2][3]

  • Base: Inorganic bases like Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are commonly employed.

  • Solvent: High-boiling polar aprotic solvents such as Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) are typically required.

  • Temperature: The reaction generally necessitates higher temperatures, often in the range of 100-210 °C.[4]

  • Reaction Time: Reaction times are typically longer, often requiring 24 to 48 hours.

General Procedure: The aryl halide, morpholine, copper catalyst, optional ligand, and base are heated in a suitable high-boiling solvent for an extended duration. Upon completion, the reaction mixture is cooled and subjected to an aqueous workup and extraction, followed by purification via column chromatography.

Performance Data
ParameterUllmann Condensation
Catalyst/Promoter Copper (e.g., CuI, Cu₂O, Cu powder)
Ligand Often optional but beneficial (e.g., L-proline, diamines, 1,10-phenanthroline)[2][3]
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Solvent High-boiling, polar aprotic solvents (e.g., DMSO, NMP, DMF)
Temperature Typically higher (100-210 °C)[4]
Reaction Time Generally longer (24-72 hours or more)
Reported Yield Moderate to good yields have been achieved for the N-arylation of morpholine with various aryl halides.[5][6]
Robustness The traditional Ullmann reaction can be less robust, with the high temperatures potentially causing decomposition of sensitive substrates. However, modern protocols incorporating ligands have enhanced the method's robustness and broadened its substrate scope.[3]
Potential Side Reactions/Impurities Common side reactions include the homocoupling of the aryl halide to form biaryl impurities and reduction of the aryl halide. N-arylation of the ligand, if used, can also occur as a side reaction.[7]

Visualizing the Synthetic Pathways

Experimental Workflow of Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst_system Catalyst System 1,3-Dibromobenzene 1,3-Dibromobenzene Reaction_Vessel Reaction in Toluene (100 °C, Overnight) 1,3-Dibromobenzene->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Pd2_dba_3 Pd₂(dba)₃ Pd2_dba_3->Reaction_Vessel BINAP BINAP BINAP->Reaction_Vessel NaOtBu NaO-t-Bu NaOtBu->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the Buchwald-Hartwig synthesis.

Logical Comparison of Synthesis Methods

Synthesis_Comparison cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation B_Catalyst Palladium Catalyst B_Ligand Phosphine Ligand B_Catalyst->B_Ligand requires B_Conditions Milder Conditions (RT - 120°C) B_Catalyst->B_Conditions B_Time Shorter Reaction Time B_Conditions->B_Time B_Robustness High Functional Group Tolerance B_Time->B_Robustness Product This compound B_Robustness->Product yields U_Catalyst Copper Catalyst U_Ligand Optional Ligand (e.g., L-proline) U_Catalyst->U_Ligand can be enhanced by U_Conditions Harsher Conditions (100 - 210°C) U_Catalyst->U_Conditions U_Time Longer Reaction Time U_Conditions->U_Time U_Robustness Lower Functional Group Tolerance U_Time->U_Robustness U_Robustness->Product yields Aryl_Bromide 1,3-Dibromobenzene Aryl_Bromide->B_Catalyst Reacts with Aryl_Bromide->U_Catalyst Reacts with Amine Morpholine Amine->B_Catalyst Amine->U_Catalyst

Caption: Key differences between Buchwald-Hartwig and Ullmann syntheses.

Summary and Recommendations

The choice between the Buchwald-Hartwig amination and the Ullmann condensation for the synthesis of this compound involves a careful consideration of several factors, including reaction conditions, cost, and the chemical nature of the substrates.

The Buchwald-Hartwig amination is generally the more favored method in contemporary organic synthesis due to its milder reaction conditions, shorter reaction times, broader functional group tolerance, and often superior yields.[1] Its primary disadvantage lies in the higher cost and potential air sensitivity of the palladium catalysts and associated phosphine ligands. For research and development purposes, where reliability and substrate scope are critical, the Buchwald-Hartwig amination is typically the preferred route.

The Ullmann condensation , on the other hand, offers the significant advantage of employing a much less expensive copper catalyst. However, this often comes at the cost of harsher reaction conditions, such as elevated temperatures and prolonged reaction times, which can limit its applicability to more sensitive substrates.[4] While modern iterations of the Ullmann reaction using specific ligands have improved its performance and robustness, it may still require more extensive optimization.[2][3] For large-scale industrial production, where the cost of reagents is a primary driver, an optimized Ullmann protocol could be a more economically viable option.

References

Bridging the Gap: A Comparative Guide to In Vivo Validation of In Vitro Findings for 4-(3-Bromophenyl)morpholine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo candidate is a critical and often challenging phase in therapeutic development. This guide provides a comparative framework for understanding and navigating this transition, with a focus on 4-(3-Bromophenyl)morpholine and its analogs. Given the limited publicly available in vivo data for this specific compound, this guide will leverage data from structurally related phenyl-morpholine derivatives to illustrate the principles and methodologies of in vivo validation.

The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its ability to improve the pharmacokinetic profiles of drug candidates and contribute to a wide array of biological activities, including anticancer effects.[1][2] Compounds incorporating a 4-phenylmorpholine scaffold have shown promise in various therapeutic areas, from central nervous system disorders to oncology.[3] This guide will focus on the validation of in vitro anticancer findings, a common area of investigation for novel morpholine derivatives.

In Vitro Anticancer Activity of Morpholine Derivatives

The initial assessment of a compound's potential as an anticancer agent typically involves in vitro screening against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug required to inhibit cell growth by 50%. Below is a summary of in vitro anticancer activities for various morpholine derivatives, providing a comparative context for this compound compounds.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Key Findings & Reference
Morpholine-substituted quinazolines A549 (Lung Carcinoma)10.38 ± 0.27Compound AK-3 showed significant cytotoxic activity.[4]
MCF-7 (Breast Adenocarcinoma)6.44 ± 0.29Compound AK-3 demonstrated potent activity against this cell line.[4]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15Compound AK-3 was also effective against this neuronal cancer cell line.[4]
Morpholine-benzimidazole-oxadiazole derivatives HT-29 (Colon Carcinoma)3.103 ± 0.979Compound 5h exhibited the highest cytotoxic activity among the tested series.[5]
Substituted Morpholine Derivatives (M2, M5) MDA-MB-231 (Breast Cancer)88.27 µg/mL (M2), 81.92 µg/mL (M5)These compounds showed noteworthy anticancer activity.[6]
Gefitinib (a 2-phenylmorpholine derivative) NCI-H1299 (Non-Small Cell Lung Cancer)14.23 ± 0.08Representative data for a clinically successful phenyl-morpholine drug.[7]
A549 (Non-Small Cell Lung Cancer)20.44 ± 1.43[7]
PC9 (Non-Small Cell Lung Cancer)≤1[7]

Transitioning from In Vitro Success to In Vivo Validation

Promising in vitro data is the first step. However, the complex biological environment of a whole organism can significantly impact a compound's efficacy and safety. Therefore, in vivo studies are essential to evaluate a compound's therapeutic potential in a more biologically relevant setting. The most common preclinical models for cancer drug development are xenograft models in immunocompromised mice, where human cancer cells are implanted and allowed to form tumors.[8]

The primary goal of these in vivo studies is to determine if the in vitro potency translates to tangible antitumor activity at a safe and tolerable dose. Key parameters measured include tumor growth inhibition, tumor regression, and overall survival of the animal model.[7]

In Vivo Efficacy of Phenyl-Morpholine Derivatives: A Comparative Look

To illustrate the in vivo validation process, the following table summarizes the efficacy of Gefitinib, a well-documented anticancer drug with a phenyl-morpholine core, in various xenograft models. This data serves as a benchmark for what researchers might expect when testing novel this compound compounds with similar in vitro profiles.

Animal ModelTumor ModelTreatmentDosageOutcome (Tumor Growth Inhibition %)Reference
Nude MiceH358R Xenograft (Cisplatin-resistant NSCLC)GefitinibNot Specified52.7 ± 3.1[7]
Nude MiceH358 Xenograft (Parental NSCLC)GefitinibNot Specified28.0 ± 1.4[7]
SCID MicePediatric Tumor XenograftsGefitinib (single agent)Not SpecifiedMinimal Activity[7]

This data highlights that in vivo efficacy can be influenced by factors such as the specific tumor model and acquired drug resistance.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for generating reliable and comparable data.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a this compound derivative) and a vehicle control.[7]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model in mice to evaluate the antitumor activity of a test compound.[7]

Procedure:

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a sterile saline solution or appropriate medium.[7]

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.[7]

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Width² x Length) / 2.[7]

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).[7]

  • Efficacy Evaluation: Monitor tumor volume and body weight regularly. The primary endpoint is the percentage of tumor growth inhibition at the end of the study.[7]

Visualizing the Path from In Vitro to In Vivo

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Morpholine-based Inhibitor Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for morpholine-based anticancer agents.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Validation compound_synthesis Compound Synthesis cell_viability Cell Viability Assay (MTT) compound_synthesis->cell_viability ic50 IC50 Determination cell_viability->ic50 xenograft Xenograft Model ic50->xenograft Promising Candidate treatment Compound Administration xenograft->treatment efficacy Efficacy Evaluation treatment->efficacy

Caption: A typical experimental workflow from in vitro screening to in vivo validation for anticancer compounds.

logical_relationship start This compound Scaffold invitro In Vitro Activity (e.g., Anticancer) start->invitro leads to invivo In Vivo Efficacy (e.g., Tumor Reduction) invitro->invivo necessitates validation in pk_pd Pharmacokinetics & Pharmacodynamics invivo->pk_pd informs clinical Clinical Candidate invivo->clinical supports progression to pk_pd->invivo influences

Caption: Logical relationship illustrating the progression from a chemical scaffold to a clinical candidate.

References

Safety Operating Guide

Safe Disposal of 4-(3-Bromophenyl)morpholine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(3-Bromophenyl)morpholine, a halogenated morpholine derivative. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with appropriate caution. Based on the characteristics of related compounds, this substance should be treated as hazardous.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat.[1]

  • Ventilation: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

Waste Characterization and Segregation

Proper identification and segregation of chemical waste are the foundational steps for safe disposal. This compound falls into the category of a halogenated organic compound due to the presence of a bromine atom.[3][4]

  • Waste Classification: This compound must be classified as a hazardous waste.

  • Segregation: It is crucial to collect waste this compound separately from non-halogenated organic wastes.[3][5] Co-mingling of halogenated and non-halogenated waste streams can complicate disposal processes and increase costs.[5] Do not mix with acids, bases, or reactive materials.[3][5]

Step-by-Step Disposal Protocol

The following steps outline the standard operating procedure for the disposal of this compound.

  • Containerization:

    • Select a robust, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[1] The container must be in good condition with a secure, tight-fitting lid.[4]

    • The designated container should be used exclusively for halogenated organic waste.[3][4]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before the first addition of waste.[1][4][6]

    • The label must include:

      • The full chemical name: "this compound". Do not use abbreviations.[4]

      • A clear indication of the primary hazards (e.g., Toxic, Irritant). While a specific Safety Data Sheet (SDS) was not found, related morpholine compounds are noted to be toxic and corrosive.[2][7][8]

      • The accumulation start date, which is the date the first drop of waste is added to the container.[1]

  • Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.[1][6]

    • The storage area should be secure, well-ventilated, and equipped with secondary containment to mitigate potential spills.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][6]

    • Provide the EHS department with a complete and accurate description of the waste, including the chemical name and quantity.

    • The ultimate disposal method for halogenated organic wastes is typically high-temperature incineration at a licensed hazardous waste facility.[3]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain.[1] This can lead to environmental contamination and is a violation of regulations.

    • DO NOT dispose of this chemical in the regular trash.[1]

Summary of Key Disposal Information

ParameterGuidelineCitation
Waste Category Halogenated Organic Hazardous Waste[3][4]
PPE Chemical-resistant gloves, safety goggles, lab coat[1]
Handling Area Chemical fume hood[1][2]
Container Type Compatible, leak-proof (e.g., HDPE) with secure lid[1][4]
Labeling "Hazardous Waste", full chemical name, hazards, start date[1][4]
Storage Designated, secure, ventilated area with secondary containment[1]
Disposal Method Contact EHS for pickup; typically high-temperature incineration[1][3]
Prohibitions No drain or regular trash disposal[1]

Disposal Workflow

G cluster_0 Step 1: Preparation & Safety cluster_1 Step 2: Waste Segregation & Containerization cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B C Characterize as Halogenated Organic Waste B->C D Select a designated, compatible waste container C->D E Label container with 'Hazardous Waste', chemical name, and hazards D->E F Add waste to the labeled container E->F G Store sealed container in a designated, secure area F->G H Utilize secondary containment G->H I Contact Environmental Health & Safety (EHS) for pickup H->I J Provide accurate waste information to EHS I->J K Waste is transported for incineration J->K

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-(3-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(3-Bromophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans for handling, and disposal procedures for this compound (CAS No. 197846-82-5). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It may also be harmful if swallowed.[1]

A comprehensive personal protective equipment (PPE) plan is mandatory to mitigate these risks. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Equipment Standard/Specification Rationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).Protects against splashes and potential vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).Gloves must be inspected before use.Prevents skin contact, which can lead to irritation.
Skin and Body Protection Laboratory coat, chemical-resistant apron, and closed-toe shoes.Select based on workplace hazards and duration of exposure.Provides a barrier against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).Minimizes inhalation of vapors or dust which may cause respiratory tract irritation.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

1. Preparation and Precaution:

  • Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood.

  • Area Preparation: Ensure the work area is clean, uncluttered, and free of ignition sources.

  • Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible.

  • Documentation: Review the Safety Data Sheet (SDS) before starting any procedure.

2. Handling and Use:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a disposable weighing boat or clean, dry glassware.

    • Keep the container tightly sealed when not in use.

  • Experimental Procedures:

    • Conduct all reactions and manipulations within the fume hood.

    • Use appropriate, clean, and dry glassware.

    • Avoid the formation of dust and aerosols.

3. Post-Procedure and Decontamination:

  • Cooling: Allow all equipment to cool to room temperature within the fume hood before cleaning.

  • Decontamination: Clean all glassware and surfaces that have come into contact with the chemical using a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water. Collect the initial solvent rinse as hazardous waste.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in a designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be segregated from non-halogenated waste. This includes unused product, reaction byproducts, and contaminated materials.

  • Waste Containers: Use designated, properly labeled, and sealed containers for halogenated organic waste.

  • Institutional Procedures: Follow all local and institutional regulations for the disposal of hazardous chemical waste.

Experimental Protocol: Safe Handling in a Laboratory Setting

This protocol provides a detailed methodology for the safe handling and use of this compound in a typical laboratory experiment.

Objective: To safely weigh and dispense this compound for use in a chemical reaction.

Materials:

  • This compound (solid)

  • Chemical-resistant gloves (Nitrile or Neoprene)

  • Chemical safety goggles

  • Laboratory coat

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Reaction vessel

  • Chemical fume hood

Procedure:

  • Preparation: 1.1. Ensure the chemical fume hood is certified and functioning correctly. 1.2. Place all necessary equipment (balance, spatula, weighing paper, reaction vessel) inside the fume hood. 1.3. Don the required personal protective equipment: laboratory coat, chemical safety goggles, and chemical-resistant gloves.

  • Weighing the Compound: 2.1. Place the weighing paper or boat on the analytical balance and tare it. 2.2. Carefully open the container of this compound inside the fume hood. 2.3. Using a clean spatula, transfer the desired amount of the solid onto the weighing paper. Avoid generating dust. 2.4. Once the desired weight is obtained, securely close the primary container of this compound.

  • Transfer to Reaction Vessel: 3.1. Carefully transfer the weighed solid from the weighing paper to the reaction vessel. 3.2. Ensure that no solid is spilled during the transfer.

  • Cleanup and Decontamination: 4.1. Dispose of the used weighing paper in the designated halogenated solid waste container. 4.2. Decontaminate the spatula and any other reusable equipment by rinsing with an appropriate solvent into a halogenated liquid waste container, followed by washing with soap and water. 4.3. Wipe down the work surface inside the fume hood with a suitable solvent.

  • Waste Disposal: 5.1. Collect all disposable materials that came into contact with the chemical (gloves, weighing paper) in a clearly labeled hazardous waste bag for halogenated solids. 5.2. Collect all solvent rinses in a labeled hazardous waste container for halogenated liquids.

Visual Workflow for Chemical Spill Response

The following diagram outlines the immediate steps to be taken in the event of a small chemical spill of this compound within a laboratory setting.

Spill_Response_Workflow cluster_0 Chemical Spill Response: this compound start Spill Occurs alert Alert Personnel & Evacuate Area start->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if necessary) alert->ppe contain Contain the Spill (Use absorbent pads or sand) ppe->contain absorb Absorb the Spilled Material contain->absorb collect Collect Contaminated Material (Use non-sparking tools) absorb->collect waste Place in Labeled Hazardous Waste Container (Halogenated Waste) collect->waste decontaminate Decontaminate the Spill Area (Use appropriate solvent and soap/water) waste->decontaminate report Report the Incident (Follow institutional protocol) decontaminate->report end Response Complete report->end

Workflow for handling a chemical spill.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.